molecular formula C11H16O B020756 (1R)-1-phenylpentan-1-ol CAS No. 19641-53-3

(1R)-1-phenylpentan-1-ol

货号: B020756
CAS 编号: 19641-53-3
分子量: 164.24 g/mol
InChI 键: OVGORFFCBUIFIA-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R)-1-Phenylpentan-1-ol (CAS 19641-53-3) is a chiral primary alcohol of high interest in organic and medicinal chemistry research. With a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol, this compound features a pentyl chain terminated with a hydroxyl group at a chiral benzylic carbon. This structure confers unique properties, making it a valuable building block for asymmetric synthesis. The compound's primary research value lies in its application as a chiral intermediate or precursor in the synthesis of more complex molecules, particularly for pharmaceutical research . The presence of the hydroxyl (-OH) group allows it to participate in hydrogen bonding, influencing its solubility and reactivity . It is typically more soluble in non-polar organic solvents due to its substantial hydrocarbon moiety, a characteristic important for planning reaction conditions . As a chiral entity, it is essential for constructing enantiomerically pure compounds, potentially serving as an intermediate for various pharmaceutical products and biological activity studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R)-1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-53-3
Record name alpha-Butylbenzyl alcohol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENIPENTOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJH8DTI6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of (1R)-1-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-phenylpentan-1-ol (CAS: 19641-53-3) is a highly valuable chiral secondary alcohol utilized extensively as a building block in asymmetric synthesis and as an analytical reference standard in forensic and pharmaceutical metabolomics. The molecule features a stereogenic center at the benzylic position, making its enantioselective synthesis a benchmark for evaluating novel chiral catalysts and biocatalytic reduction pathways. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and analytical characterization protocols.

Physicochemical Profiling

Understanding the physical and chemical properties of (1R)-1-phenylpentan-1-ol is critical for optimizing reaction conditions, particularly in solvent selection and downstream purification. The molecule consists of a hydrophobic pentyl chain adjacent to a benzylic alcohol, imparting distinct solubility and chromatographic behaviors[1].

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of (1R)-1-phenylpentan-1-ol based on predictive models and empirical data[1][2]:

PropertyValueMethod / Condition
IUPAC Name (1R)-1-phenylpentan-1-olStandard
CAS Registry Number 19641-53-3Registry
Molecular Formula C₁₁H₁₆O-
Molecular Weight 164.24 g/mol -
Boiling Point ~84 °Cat 1 Torr[2]
Density 0.965 ± 0.06 g/cm³Predicted[2]
pKa 14.43 ± 0.20Predicted[1]
Topological Polar Surface Area 20.2 ŲComputed[1]
Rotatable Bonds 4Computed[1]

Causality Insight: The relatively high boiling point under vacuum (84 °C at 1 Torr) dictates that purification via distillation must be performed under high vacuum to prevent thermal degradation or racemization of the benzylic stereocenter. The pKa of 14.43 indicates that the hydroxyl proton is weakly acidic, requiring strong bases (e.g., NaH, n-BuLi) for deprotonation in subsequent etherification or esterification reactions.

Mechanistic Pathways and Synthetic Strategies

The synthesis of (1R)-1-phenylpentan-1-ol requires strict stereocontrol. The two primary strategies employed in modern laboratories are the catalytic asymmetric alkylation of benzaldehyde and the biocatalytic reduction of valerophenone .

Catalytic Asymmetric Alkylation

The addition of butylmagnesium bromide or butyllithium to benzaldehyde typically yields a racemic mixture. However, employing a chiral titanium complex—often derived from chiral ligands like (R)-DPP-BINOL or TADDOL—creates a sterically demanding chiral pocket[3][4]. This pocket restricts the approach of the nucleophile to the Si-face of the aldehyde, exclusively yielding the (1R)-enantiomer[3].

G N1 Benzaldehyde N5 Transition State (Si-Face Attack) N1->N5 Coordination N2 Butylmagnesium Bromide N4 Pre-catalytic Complex N2->N4 Transmetalation N3 Chiral Catalyst (e.g., DPP-BINOL / Ti(OiPr)4) N3->N4 Activation N4->N5 Chiral Environment N6 (1R)-1-phenylpentan-1-ol (High ee) N5->N6 Hydrolysis

Catalytic cycle for the enantioselective alkylation of benzaldehyde to (1R)-1-phenylpentan-1-ol.

Experimental Protocol: Asymmetric Alkylation[3]

This protocol is designed to be self-validating; the use of an internal standard and precise temperature control ensures reproducible enantiomeric excess (ee).

  • Catalyst Preparation: In a flame-dried Schlenk flask under N₂, dissolve (R)-DPP-BINOL (0.1 equiv) in dry CH₂Cl₂. Add Ti(OiPr)₄ (0.1 equiv) and stir at room temperature for 1 hour to form the active chiral titanate complex.

  • Reagent Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add a solution of butylmagnesium bromide (1.2 equiv, 1.0 M in ether) dropwise over 15 minutes. Stir for 10 minutes to allow transmetalation.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours. Causality Note: Low temperatures are critical to maximize the energy difference (ΔΔG‡) between the diastereomeric transition states, ensuring high enantioselectivity.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (hexane/EtOAc) to yield (1R)-1-phenylpentan-1-ol.

Biocatalytic Reduction

An alternative, highly sustainable route involves the enzymatic reduction of valerophenone (1-phenylpentan-1-one). Specific secondary alcohol dehydrogenases (e.g., from Geotrichum candidum) utilize NADH as a cofactor to transfer a hydride stereoselectively to the ketone[5].

G N1 Valerophenone N4 Enzyme-Substrate Complex N1->N4 N2 Alcohol Dehydrogenase (G. candidum) N2->N4 N3 NADH + H+ N3->N4 Hydride Transfer N5 (1R)-1-phenylpentan-1-ol N4->N5 Stereoselective Reduction N6 NAD+ N4->N6 Cofactor Oxidation

Biocatalytic reduction pathway of valerophenone utilizing alcohol dehydrogenase.

Analytical Characterization and Validation

Validating the stereochemical purity of (1R)-1-phenylpentan-1-ol is paramount. The industry standard relies on chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Methodology

The enantiomers of 1-phenylpentan-1-ol can be baseline-separated using an amylose-based chiral stationary phase[3].

  • Column: Chiralcel OD[3]

  • Mobile Phase: 2% Isopropanol (i-PrOH) in Hexane[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 254 nm

  • Retention Times: The (1R)-enantiomer (major product in the R-BINOL catalyzed reaction) typically elutes at 11.8 minutes , while the minor (1S)-enantiomer elutes at 14.7 minutes [3].

  • Causality Insight: The Chiralcel OD column separates enantiomers based on differential hydrogen bonding and steric inclusion within the helical grooves of the derivatized amylose polymer. The faster elution of the (1R)-isomer indicates a weaker transient binding affinity to the stationary phase compared to the (1S)-isomer under these specific mobile phase conditions.

Applications in Drug Development and Toxicology

Beyond its use as a chiral ligand precursor, (1R)-1-phenylpentan-1-ol and its derivatives are critical in forensic toxicology. Specifically, the structure forms the backbone of several cathinone metabolites. For instance, the pentedrone metabolite (hydrochloride) is chemically related as (1R)-2R-(methylamino)-1-phenylpentan-1-ol[6].

In pharmacological profiling, possessing the stereochemically pure (1R)-1-phenylpentan-1-ol allows researchers to synthesize absolute configuration reference standards. This is vital for mapping the enantioselective metabolic profiling of designer drugs in human hepatocyte models[6].

References

  • Thieme-Connect - Addition of Alkylmagnesium Derivatives to Carbonyl Compounds[Link]

  • Wiley-VCH - Catalytic Asymmetric Alkylation of Aldehydes with Grignard Reagents[Link]

  • Brenda-Enzymes - Information on EC 1.1.1.B3 - (S)-specific secondary alcohol dehydrogenase[Link]

  • University of Liverpool Repository - Enantioselective Additions to Aldehydes Using TADDOL Organocerium Reagents[Link]

Sources

Stereospecific Pharmacodynamics and Synthesis of Enantiomerically Pure 1-Phenylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-1-ol (commonly known as Fenipentol or alpha-butylbenzyl alcohol) is a synthetic derivative of a naturally occurring turmeric component[1]. It has garnered significant attention in pharmacological research due to its potent choleretic properties—specifically its ability to stimulate biliary secretion and increase the output of pancreatic juice, bicarbonate, and proteins in mammalian models[1].

Because Fenipentol possesses a single stereocenter at the carbinol carbon, it exists as distinct (R)- and (S)-enantiomers[2]. As a Senior Application Scientist, I emphasize that the biological activity of such chiral molecules is rarely symmetric; the differential interaction of these enantiomers with chiral biological macromolecules dictates their stereospecific pharmacodynamics and pharmacokinetics[2]. Therefore, achieving enantiomeric purity is not merely a synthetic milestone, but a fundamental requirement for elucidating its true therapeutic efficacy, binding affinities, and safety profile.

Pharmacological Profile and Stereospecificity

The endocrine and exocrine systems utilize complex feedback mechanisms to fine-tune physiological responses[3]. Fenipentol acts upon these systems as an orally active choleretic agent[1]. However, biological receptors are inherently chiral environments. The spatial arrangement of the hydroxyl group and the alkyl chain in 1-phenylpentan-1-ol determines how effectively the molecule can bind to the active sites of hepatic and pancreatic receptors.

When evaluating the causality behind stereospecific drug design, we must recognize that one enantiomer often acts as the eutomer (therapeutically active), while the other may be a distomer (inactive or potentially side-effect inducing)[4]. Consequently, the administration of racemic Fenipentol obscures the precise binding kinetics and receptor affinity of the active isomer.

G N1 Enantiopure Fenipentol (1-phenylpentan-1-ol) N2 Receptor Interaction (Hepatic/Pancreatic) N1->N2 Administration N3 Stereospecific Binding Affinity N2->N3 Chiral Recognition N4 Bicarbonate & Protein Secretion N3->N4 Signal Transduction N5 Choleretic Activity (Bile Stimulation) N3->N5 Hepatic Activation

Proposed pathway for the stereospecific choleretic action of Fenipentol.

Enantioselective Synthesis: Strategic Causality

To study the isolated biological activity of Fenipentol, we must synthesize it with high enantiomeric excess (ee). Two primary strategies exist: the catalytic asymmetric addition of an organometallic reagent to benzaldehyde, and the enantioselective reduction of a prochiral ketone[2].

Quantitative Data: Synthesis Benchmarks

The following table summarizes the expected performance of various enantioselective methods applicable to the synthesis of Fenipentol and structurally related chiral alcohols[2].

Synthesis MethodCatalyst / Ligand SystemSubstrateReagentTemp (°C)Yield (%)ee (%)
Asymmetric AdditionChiral Lithium AmideBenzaldehyden-Butyllithium-12090N/A
Asymmetric Addition(1R,2S)-N-benzylephedrineBenzaldehydeDiethylzinc0>9597-99
Enantioselective Reduction(S)-2-Methyl-CBS-oxazaborolidine1-Phenylhexan-3-one*BH₃·THF-78 to RTHigh>95

*Note: Data serves as a benchmark for the structurally homologous 1-phenyl-1-pentanone.

G S1 Prochiral Ketone (1-phenyl-1-pentanone) S2 Asymmetric Reduction (CBS Catalyst) S1->S2 BH3-THF, -78°C S3 Chiral Extraction & Purification S2->S3 Aqueous Quench S4 HPLC Enantioseparation (CD-PlasmaCOF) S3->S4 Organic Phase S5 (R)- / (S)-Fenipentol (>95% ee) S4->S5 Optical Validation

Experimental workflow for the enantioselective synthesis and analysis of Fenipentol.

Protocol 1: Enantioselective Reduction of 1-Phenyl-1-pentanone

This protocol utilizes a chiral oxazaborolidine catalyst to ensure a self-validating synthesis where the stereocenter is strictly controlled by the catalyst's geometry[2].

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents)[2].

  • Catalyst Activation: Cool the flask to 0 °C using an ice bath and slowly add the BH₃·THF solution (0.6 equivalents). Stir the mixture at 0 °C for 15 minutes to form the active catalyst-borane complex[2].

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of the prochiral precursor, 1-phenyl-1-pentanone (1.0 equivalent), in anhydrous THF dropwise over 30 minutes[2]. Causality: The slow addition at cryogenic temperatures prevents localized heating and ensures the hydride transfer occurs exclusively through the lowest-energy, stereocontrolled transition state.

  • Reaction & Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed[2].

  • Extraction & Purification: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford enantiomerically enriched Fenipentol[2].

Analytical Validation and Chiral Resolution

Synthesizing the compound is only half the battle; validating its enantiomeric purity is critical for downstream biological assays. Advanced High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard.

Recent advancements have demonstrated the efficacy of Cyclodextrin-incorporated Covalent Organic Frameworks (CD-PlasmaCOFs) for the extensive chromatographic enantioseparation of chiral alcohols like 1-phenylpentan-1-ol[4]. The difference in hydrogen bond formation preference allows for the selective adsorption of specific enantiomers, while the narrow channels (<3 nm in diameter) of CD-PlasmaCOFs exhibit confinement effects that facilitate the interaction between the enantiomers and the β-CD cavity[4].

Protocol 2: HPLC Analysis of Fenipentol Enantiomeric Composition

This protocol outlines the analytical validation of the synthesized Fenipentol to confirm its optical purity[2].

  • Sample Preparation: Dissolve a small amount of the purified Fenipentol in the designated mobile phase (e.g., n-hexane/isopropanol) to a concentration of approximately 1 mg/mL[2].

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could degrade the chiral column[2].

  • System Equilibration: Equilibrate the CD-PlasmaCOF-CSP packed HPLC column with the mobile phase until a stable baseline is achieved.

  • Analysis & Detection: Inject 2 to 10 μL of the sample onto the HPLC system[4]. Record the chromatogram using a UV detector. The relative standard deviation (RSD) of the retention time and peak area should be calculated to ensure excellent repeatability (typically around 1.1% and 1.3%, respectively)[4].

Conclusion

The biological activity of enantiomerically pure 1-phenylpentan-1-ol is a prime example of how molecular chirality dictates macroscopic physiological responses. By employing highly controlled enantioselective reduction pathways and validating the products through advanced CD-PlasmaCOF HPLC systems, researchers can confidently isolate the specific contributions of the (R)- and (S)-enantiomers. This rigorous, self-validating approach is essential for the development of potent, selective, and safe therapeutic agents in modern drug development.

References

  • Source: benchchem.
  • Source: nih.
  • Source: chembk.
  • Source: uni-regensburg.
  • Title: Endocrinology - MedchemExpress.
  • Source: acs.

Sources

Stereospecific Synthesis of Chiral Alcohols: A Technical Guide to Catalytic and Biocatalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Asymmetric Reduction

Chiral alcohols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), serving as critical building blocks for blockbuster drugs such as Montelukast, Sitagliptin, and various statins[1][2]. The transition from stoichiometric chiral auxiliaries to catalytic asymmetric methodologies has revolutionized process chemistry, enabling greener, more scalable, and highly enantioselective syntheses.

This technical guide critically examines the three foundational pillars of modern stereospecific ketone reduction: Transition-metal catalyzed Asymmetric Transfer Hydrogenation (ATH), enzyme-mediated Biocatalysis using Ketoreductases (KREDs), and organocatalytic Corey-Bakshi-Shibata (CBS) reductions. By deconstructing the mechanistic causality behind these methods, this guide provides actionable, self-validating protocols for drug development professionals.

Chemocatalysis: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality and Catalyst Design

The Noyori ATH process relies on chiral ruthenium(II), rhodium(III), or iridium(III) complexes, typically bearing a monotosylated diamine ligand such as (S,S)-TsDPEN[2][3]. The causality behind the exceptional enantioselectivity lies in the "metal-ligand bifunctional" nature of the catalyst. Unlike traditional inner-sphere mechanisms where the substrate must coordinate directly to the metal center, the Noyori ATH operates via an outer-sphere mechanism[2].

The active 16-electron Ru-amido complex abstracts a hydride from a donor to form an 18-electron Ru-hydride intermediate. The prochiral ketone is then reduced via a highly organized, six-membered pericyclic transition state. The metal donates a hydride to the carbonyl carbon, while the ligand's amine simultaneously donates a proton to the carbonyl oxygen[2].

Using sodium formate in an aqueous/methanolic solvent system is often preferred over isopropanol. The causality here is thermodynamic: the oxidation of formate generates CO₂ gas, which escapes the reaction matrix. This renders the hydride transfer irreversible, driving the reaction to >99% conversion and preventing the reverse oxidation reaction that can erode enantiomeric excess (ee)[2][3].

ATH_Cycle Ru_Amido 16e⁻ Ru-Amido Complex (Active Catalyst) Ru_Hydride 18e⁻ Ru-Hydride Complex (Bifunctional) Ru_Amido->Ru_Hydride Hydride Transfer from Donor Formate Formate / Isopropanol (Hydride Source) Formate->Ru_Hydride TS 6-Membered Pericyclic Transition State Ru_Hydride->TS Substrate Binding (Outer Sphere) Ketone Prochiral Ketone Ketone->TS TS->Ru_Amido Catalyst Regeneration Product Chiral Secondary Alcohol TS->Product Concerted H⁻/H⁺ Transfer

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.

Self-Validating Protocol: ATH of Prochiral Ketones

Objective: Synthesis of enantioenriched β-CF₃ or β-SF₅ alcohols[3].

  • Catalyst Preparation: In an oven-dried, argon-flushed vessel, combine the prochiral ketone (1.00 equiv) and the precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %)[3].

  • Hydride Donor Addition: Add sodium formate (5.00 equiv) followed by a degassed 1:1 mixture of MeOH and H₂O (to achieve 1 M substrate concentration)[3].

  • Reaction Execution: Seal the vessel and stir at 80 °C for 24 hours[3]. Causality: Elevated temperature accelerates the outer-sphere hydride transfer without compromising the rigid transition state dictated by the TsDPEN ligand.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC to validate >95% ketone consumption.

  • Workup & Validation: Quench with H₂O, extract with Et₂O (2×), dry over MgSO₄, and concentrate. Validate enantiomeric excess via Chiral HPLC/SFC against a racemic standard.

Biocatalysis: Engineered Ketoreductases (KREDs)

Mechanistic Causality and Cofactor Recycling

Ketoreductases (KREDs) offer unparalleled enantioselectivity (often >99% ee) and operate under mild, aqueous green-chemistry conditions[1][4]. While wild-type KREDs often suffer from narrow substrate scopes, rational protein engineering (e.g., modifying active site residues like F92 and F94 in CgKR1) has yielded variants capable of accommodating bulky, structurally diverse pharmaceutical intermediates with high specific activity[5].

The fundamental limitation of KREDs is their stoichiometric reliance on expensive nicotinamide cofactors (NADPH). To resolve this, the system is coupled with a secondary enzyme, such as Glucose Dehydrogenase (GDH). The causality of this dual-enzyme system is economic and thermodynamic: GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH. This continuous recycling allows the expensive cofactor to be used in catalytic amounts, enabling massive space-time yields (up to 583 g L⁻¹ day⁻¹)[1][5].

KRED_Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Engineered Variant Ketone->KRED Alcohol Chiral Alcohol (>99% ee) KRED->Alcohol Stereoselective Reduction NADP NADP⁺ (Depleted Cofactor) KRED->NADP Oxidation NADPH NADPH (Active Cofactor) NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Recycling GDH->NADPH Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Sacrificial Oxidation Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic KRED reduction coupled with GDH cofactor regeneration.

Self-Validating Protocol: Gram-Scale KRED Bioreduction

Objective: Gram-scale synthesis of chiral pharmaceutical building blocks at high substrate loading (>100 g L⁻¹)[5].

  • System Initialization: In a pH-stat bioreactor, dissolve D-glucose (1.5 equiv relative to ketone) and NADP⁺ (0.1 mol %) in a 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Loading: Add lyophilized cells expressing the engineered KRED variant (e.g., CgKR1-F92C/F94W) and BmGDH (Bacillus megaterium)[5].

  • Substrate Addition & Control: Add the prochiral ketone to achieve a 100 g L⁻¹ concentration. Maintain the reaction at 30 °C. Causality: The pH will drop as gluconolactone hydrolyzes to gluconic acid; the pH-stat must automatically titrate 1 M NaOH to maintain pH 7.0, ensuring optimal enzyme conformation.

  • IPC & Validation: Monitor the consumption of base (NaOH) as a real-time proxy for reaction conversion. Once base consumption ceases, extract with MTBE, evaporate, and validate via Chiral GC.

Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality and Steric Differentiation

The CBS reduction utilizes a chiral oxazaborolidine catalyst—typically derived from natural amino acids like (S)-proline—to mediate the enantioselective transfer of a hydride from a stoichiometric borane source (BH₃·THF or BH₃·SMe₂) to a prochiral ketone[6][7].

The causality of the stereocontrol is rooted in a highly orchestrated dual-activation mechanism. First, the borane coordinates to the Lewis basic nitrogen of the oxazaborolidine. This coordination activates the borane, making it a more potent hydride donor, while simultaneously increasing the Lewis acidity of the adjacent endocyclic boron atom[7][8]. The prochiral ketone then coordinates to this highly acidic boron. The rigid bicyclic transition state forces the ketone to orient its smaller substituent toward the catalyst's face to minimize steric clash, dictating a highly specific trajectory for intramolecular hydride delivery[6][8].

CBS_Logic Precatalyst Chiral Oxazaborolidine (from (S)-Proline) Activation Borane Coordination at Lewis Basic Nitrogen Precatalyst->Activation + BH₃·THF KetoneBinding Ketone Coordination at Lewis Acidic Boron Activation->KetoneBinding + Prochiral Ketone HydrideTransfer Face-Selective Hydride Attack (Steric Differentiation) KetoneBinding->HydrideTransfer Intramolecular Delivery Hydrolysis Acidic Hydrolysis HydrideTransfer->Hydrolysis Workup Hydrolysis->Precatalyst Catalyst Recovery Product Enantioenriched Alcohol Hydrolysis->Product

Caption: Mechanistic logic and transition state sequence of the CBS reduction.

Self-Validating Protocol: CBS Reduction

Objective: Enantioselective reduction of an aryl-aliphatic ketone[6][7].

  • Catalyst Activation: To a flame-dried flask under inert atmosphere, add (R)-CBS catalyst (0.1 equiv) in anhydrous THF. Slowly add BH₃·THF (1.0 equiv) at 0 °C. Causality: Pre-complexation is required to form the active Lewis acid/base complex before the ketone is introduced[7][8].

  • Ketone Delivery: Dissolve the prochiral ketone (1.0 equiv) in THF and add it dropwise over 1 hour via a syringe pump. Causality: Slow addition ensures that the catalytic cycle outpaces the uncatalyzed, racemic background reduction by free BH₃.

  • IPC & Quenching: Monitor via TLC. Upon completion, carefully quench with slow addition of methanol at 0 °C to destroy excess borane (Caution: H₂ gas evolution).

  • Workup: Acidify with 1 M HCl to break the boron-product complex, extract with DCM, and purify via flash chromatography.

Comparative Data Presentation

To aid process chemists in selecting the optimal methodology for API development, the following table summarizes the quantitative and qualitative metrics of each system:

ParameterNoyori ATHBiocatalysis (KRED)CBS Reduction
Catalyst Type Ru/Rh/Ir-Diamine ComplexesEngineered KetoreductasesChiral Oxazaborolidines
Hydride Source Formate salts or IsopropanolNADPH (recycled via GDH/Glucose)Borane (BH₃·THF or BH₃·SMe₂)
Enantioselectivity (ee) Typically 85–98%Often >99%Typically 90–98%
Substrate Scope Broad (Aryl, Alkyl, Fluoro-ketones)Highly specific (requires engineering)Broad (Sterically differentiated ketones)
Scalability Excellent (Multi-ton scale)Excellent (High space-time yield)Good (Stoichiometric borane limits ultra-large scale)
Green Chemistry Moderate (Heavy metals used)Excellent (Aqueous, biodegradable)Poor (Toxic boranes, atom-inefficient)

References

  • Corey-Bakshi-Shibata reduction - Wikipedia. Available at:[Link][6]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. Available at:[Link][4]

  • Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1 - ACS Catalysis. Available at:[Link][5]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients - Organic Process Research & Development. Available at:[Link][1]

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF₃ and α-SF₅ Ketones - ACS Publications. Available at:[Link][3]

Sources

A Comprehensive Guide to Precursors for the Synthesis of (1R)-1-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R)-1-phenylpentan-1-ol is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of substituents around the chiral center is crucial for the biological activity and efficacy of these target molecules. This guide provides an in-depth technical exploration of the primary precursors and synthetic strategies for producing (1R)-1-phenylpentan-1-ol with high enantiomeric purity. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights for researchers, scientists, and professionals in drug development.

Two principal strategies dominate the synthesis of (1R)-1-phenylpentan-1-ol: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture of 1-phenylpentan-1-ol. Each approach has distinct advantages and utilizes different sets of precursors and reagents.

Part 1: Asymmetric Synthesis from Prochiral Ketone Precursors

The most direct and atom-economical approach to (1R)-1-phenylpentan-1-ol is the enantioselective reduction of its corresponding prochiral ketone, valerophenone (also known as 1-phenylpentan-1-one).[1] This method introduces the desired stereocenter in a single, highly controlled step.

Precursor: Valerophenone

Valerophenone is a readily available aromatic ketone.[1] It can be synthesized through several established methods, with the Friedel-Crafts acylation of benzene using valeryl chloride being a common laboratory and industrial-scale preparation.[2]

Synthetic Strategy: Asymmetric Reduction

The conversion of the prochiral valerophenone to the chiral (1R)-1-phenylpentan-1-ol is achieved through asymmetric reduction. This transformation relies on the use of a chiral catalyst or reagent to selectively deliver a hydride to one face of the carbonyl group.

A powerful and widely utilized method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][6]

Mechanism of Action: The CBS reduction's efficacy stems from the formation of a coordination complex between the oxazaborolidine catalyst, the borane, and the ketone.[7][8] The chiral environment of the catalyst sterically directs the hydride transfer from the borane to one of the two prochiral faces of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[7][8] The Lewis acidic boron atom of the catalyst activates the ketone, while the Lewis basic nitrogen atom activates the borane, creating a highly organized transition state.[7][9]

Experimental Protocol: CBS Reduction of Valerophenone

  • Catalyst Preparation (in situ): A solution of a chiral amino alcohol, such as (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 mmol), in anhydrous tetrahydrofuran (THF) (2 mL) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of borane-dimethyl sulfide (BMS, 1.0 M in THF, 0.1 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the oxazaborolidine catalyst.[8]

  • Reduction: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). A solution of valerophenone (1.0 mmol) in anhydrous THF (1 mL) is then added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield (1R)-1-phenylpentan-1-ol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: Asymmetric Reduction of Valerophenone

MethodCatalystReducing AgentEnantiomeric Excess (ee)Reference
CBS Reduction(S)-CBS CatalystBorane-DMS>95%[4][5]
Polymer-Supported Chiral Amino AlcoholL-tyrosine derivedBorane90%[10]

Part 2: Resolution of Racemic Precursors

An alternative strategy involves the initial synthesis of a racemic mixture of 1-phenylpentan-1-ol, followed by a resolution step to separate the desired (R)-enantiomer from the (S)-enantiomer.

Precursor: Racemic 1-Phenylpentan-1-ol

Racemic 1-phenylpentan-1-ol is readily synthesized via a Grignard reaction between phenylmagnesium bromide and pentanal.[11]

Experimental Protocol: Grignard Synthesis of Racemic 1-Phenylpentan-1-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq) are placed. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.[11]

  • Reaction with Pentanal: The Grignard reagent solution is cooled to 0 °C. A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise.[11]

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.[11] The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield crude racemic 1-phenylpentan-1-ol.

Synthetic Strategy: Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution (EKR) is a highly selective and environmentally benign method that utilizes enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[12] For secondary alcohols like 1-phenylpentan-1-ol, lipase-catalyzed acylation is a common approach.[13]

Principle of EKR: In the presence of a lipase and an acyl donor (e.g., vinyl acetate), one enantiomer of the racemic alcohol is preferentially acylated to form an ester, leaving the other enantiomer unreacted.[14] The resulting mixture of the unreacted alcohol and the ester can then be easily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • To a flask containing racemic 1-phenylpentan-1-ol (1.0 g, 6.09 mmol) in an anhydrous organic solvent (e.g., n-hexane, 50 mL), add an acyl donor such as vinyl acetate (1.5 equivalents).[14]

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically 50-100 mg per gram of substrate.[14][15]

  • The reaction is stirred at a controlled temperature (e.g., 30-40°C) and monitored by chiral HPLC.

  • When approximately 50% conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the unreacted (S)-1-phenylpentan-1-ol and the (R)-1-phenylpentan-1-yl acetate are separated by column chromatography.

  • The (R)-1-phenylpentan-1-yl acetate is then hydrolyzed (e.g., using NaOH in methanol/water) to afford the desired (1R)-1-phenylpentan-1-ol.

Data Summary: Enzymatic Kinetic Resolution of 1-Phenylpentan-1-ol

EnzymeAcyl DonorEnantiomeric Excess (ee) of (R)-esterReference
Novozym 435Vinyl Acetate>99%[14][15]
Carica papaya lipaseVinyl HexanoateHigh (E > 200)[13]

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[12] This can be addressed by incorporating a racemization step for the undesired enantiomer in a process known as dynamic kinetic resolution (DKR).[16][17][18]

Visualization of Synthetic Pathways

Asymmetric Reduction Workflow

G Valerophenone Valerophenone (Prochiral Ketone) Reduction Asymmetric Reduction Valerophenone->Reduction CBS_Catalyst (S)-CBS Catalyst (Chiral Oxazaborolidine) CBS_Catalyst->Reduction Catalyst Borane Borane Source (e.g., BMS) Borane->Reduction Hydride Source Product (1R)-1-Phenylpentan-1-ol (Chiral Alcohol) Reduction->Product

Caption: Workflow for the asymmetric synthesis of (1R)-1-phenylpentan-1-ol.

Kinetic Resolution Workflow

G Racemic_Alcohol Racemic 1-Phenylpentan-1-ol EKR Enzymatic Kinetic Resolution Racemic_Alcohol->EKR Lipase Lipase (e.g., Novozym 435) Lipase->EKR Catalyst Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->EKR Mixture Mixture of: (S)-Alcohol and (R)-Acetate EKR->Mixture Separation Chromatographic Separation Mixture->Separation S_Alcohol (S)-1-Phenylpentan-1-ol Separation->S_Alcohol Unreacted R_Acetate (R)-1-Phenylpentan-1-yl Acetate Separation->R_Acetate Acylated Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol (1R)-1-Phenylpentan-1-ol Hydrolysis->R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenylpentan-1-ol.

Conclusion

The synthesis of enantiomerically pure (1R)-1-phenylpentan-1-ol can be effectively achieved through two primary routes, each with its own set of precursors and advantages. The asymmetric reduction of valerophenone, particularly via the CBS reduction, offers a highly efficient and atom-economical pathway to the target molecule with excellent enantioselectivity. Alternatively, the enzymatic kinetic resolution of racemic 1-phenylpentan-1-ol provides a green and highly selective method, although with a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a racemization process. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific requirements for enantiomeric purity. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this valuable chiral intermediate.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved March 17, 2026, from [Link]

  • Kumar, A., Ghogare, A. A., & Kumar, V. (2008). Resolution of secondary alcohols via Carica papaya lipase-catalyzed enantioselective acylation. Biotechnology Letters, 30(10), 1783–1787. [Link]

  • Park, J., & Kim, M.-J. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry, 84(24), 16047–16054. [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Oki, K., et al. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 23(1), 268-274. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Retrieved March 17, 2026, from [Link]

  • Itsuno, S., et al. (1985). Asymmetric Reduction of Aromatic Ketone in a Continuous Flow System. Bulletin of the Chemical Society of Japan, 58(1), 403-404. [Link]

  • Wikipedia. (n.d.). Valerophenone. Retrieved March 17, 2026, from [Link]

  • Yilmaz, E., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(9), 885-893. [Link]

  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial cells, blood substitutes, and immobilization biotechnology, 38(5), 288–293. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved March 17, 2026, from [Link]

  • Xu, D. G., Wang, J. Y., & Jiang, C. J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]

  • Salunkhe, A. M., & Burkhardt, E. R. (2001). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Tetrahedron Letters, 42(43), 7585-7587. [Link]

  • Fox, J. M., et al. (1999). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. The Journal of Organic Chemistry, 64(23), 8379-8392. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved March 17, 2026, from [Link]

  • Hodge, P., et al. (1995). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, (23), 3095-3102. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved March 17, 2026, from [Link]

  • Ramachandran, P. V., et al. (2008). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. The open organic chemistry journal, 2, 75–78. [Link]

  • Akhtar, T., & Zahoor, A. F. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 17(1), 105411. [Link]

  • Allred, E. V. (1966). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. ScholarWorks at WMU. [Link]

  • Singh, U. P., & Singh, R. P. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6432. [Link]

  • Corey, E. J., & Link, J. O. (1991). Chiral catalysts for reduction of ketones and process for their preparation.
  • Reddy, C. R., et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 84(15), 9407-9417. [Link]

  • NileRed. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol [Video]. YouTube. [Link]

  • Wang, Y., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Bioresources and Bioprocessing, 8(1), 1-13. [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4236–4242. [Link]

  • Baylor University. (2019, April 25). New synthesis strategy speeds identification of simpler versions of a natural product. ScienceDaily. [Link]

  • Sharma, S. D., & Singh, G. (2000). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Indian journal of chemistry. Section B, Organic including medicinal, 39(2), 143–146. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Reduction of Prochiral Ketones to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. Achieving high enantiomeric excess (ee) requires precise stereocontrol, which is traditionally accomplished through two divergent but highly complementary strategies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

As a Senior Application Scientist, selecting the appropriate methodology requires balancing substrate sterics, electronic properties, and process scalability. This guide details the mechanistic causality, comparative metrics, and self-validating experimental protocols for both approaches, ensuring robust and reproducible asymmetric synthesis.

Mechanistic Causality & Strategic Selection

Chemocatalysis: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya ATH utilizes chiral transition metal complexes—most notably Ruthenium(II) coordinated with chiral diamine ligands like (S,S)-TsDPEN. The stereoselectivity is driven by an outer-sphere bifunctional mechanism .

  • Causality of Stereocontrol: The catalyst leverages CH/π interactions between the electron-deficient η6-arene of the ruthenium complex and the π-system of the prochiral ketone[1]. The rigid chiral environment forces the hydride transfer to occur exclusively to one enantiotopic face of the carbonyl.

  • Thermodynamic Driving Force: While isopropanol can act as a hydride donor, the reaction is reversible and equilibrium-limited. Utilizing a Formic Acid/Triethylamine (TEAF) azeotrope solves this: the oxidation of formate releases CO₂ gas. This irreversible CO₂ evolution provides a massive thermodynamic pull, driving the reaction to >99% conversion[2].

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Ketoreductases (KREDs), or alcohol dehydrogenases (ADHs), offer an environmentally benign alternative capable of exquisite stereoselectivity (>99% ee)[3].

  • Causality of Stereocontrol: The enzyme's highly evolved binding pocket distinguishes between the large and small flanking groups of the prochiral ketone, dictating the trajectory of hydride attack from the NAD(P)H cofactor.

  • Thermodynamic Driving Force: Because stoichiometric NAD(P)H is economically prohibitive, a cofactor regeneration system is mandatory. Coupling the KRED with Glucose Dehydrogenase (GDH) and glucose allows continuous recycling of NADP⁺ to NADPH. The oxidation of glucose yields glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This hydrolysis is highly exergonic, pulling the entire catalytic cycle forward to completion. Engineered KRED variants have pushed this technology to preparative scales, achieving space-time yields up to 583 g·L⁻¹·day⁻¹[4].

Comparative Data Analysis

To guide process development, the quantitative operational parameters of both methodologies are summarized below:

Operational ParameterRu-TsDPEN Catalyzed ATHKRED / GDH Biocatalysis
Catalyst Loading 0.1 – 1.0 mol%1 – 10 wt% (relative to substrate)
Typical Enantioselectivity 85% – 98% ee>99% ee
Reaction Temperature 40 °C – 80 °C25 °C – 35 °C
Solvent System Formic Acid/TEA or IsopropanolAqueous Buffer (pH 6.5 – 7.5)
Hydride Source Formate or Secondary AlcoholNADPH (Recycled via Glucose/GDH)
Thermodynamic Driver CO₂ gas evolutionGluconolactone hydrolysis
Space-Time Yield High (Rapid homogeneous kinetics)Moderate to High (up to 583 g/L/day)[4]

Experimental Protocols

Protocol A: Chemocatalytic ATH of Acetophenone using Ru-TsDPEN

This protocol utilizes a formic acid/triethylamine system to ensure irreversible reduction.

1. Preparation & Degassing (Critical Causality): Ruthenium hydride intermediates are highly susceptible to oxidation by dissolved O₂, which leads to catalyst deactivation.

  • Step: In an oven-dried Schlenk flask under argon, prepare a 5:2 molar ratio of Formic Acid to Triethylamine (TEAF). Degas the mixture via three freeze-pump-thaw cycles.

2. Reaction Initiation:

  • Step: Add Acetophenone (1.00 equiv, e.g., 10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) to the flask[1].

  • Step: Introduce the degassed TEAF mixture (5.00 equiv of formate)[1]. Stir at 40 °C.

3. Self-Validating Monitoring:

  • Indicator: The evolution of microscopic CO₂ bubbles serves as a real-time visual indicator of active hydride transfer. The cessation of bubbling indicates either reaction completion or catalyst death.

  • Validation: Monitor conversion via GC-FID. Once conversion >99% is reached, quench with H₂O and extract with ethyl acetate.

4. Product Analysis:

  • Step: Determine the enantiomeric excess of the resulting (R)-1-phenylethanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

ATH_Mechanism Start Prochiral Ketone + Ru-TsDPEN ActiveCat Active Ru-Hydride (Bifunctional) Start->ActiveCat Activation Formate HCOOH / NEt3 (Hydride Source) Formate->ActiveCat Hydride Transfer Transition Outer-Sphere Transition State ActiveCat->Transition CH/π Interaction Transition->ActiveCat Regeneration Product Chiral Alcohol (High ee%) Transition->Product Reduction

Chemocatalytic ATH mechanism highlighting the bifunctional Ru-hydride catalytic cycle.

Protocol B: Biocatalytic Reduction using KRED with GDH Cofactor Recycling

This protocol utilizes an engineered KRED variant coupled with a GDH recycling system for preparative scale synthesis[4].

1. Buffer & Cofactor Preparation:

  • Step: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0.

  • Causality: KRED and GDH enzymes possess strict pH optima. Deviations cause structural denaturation and loss of activity.

  • Step: Dissolve NADP⁺ (0.1 mol% relative to substrate), D-Glucose (1.5 equiv), GDH powder (50 U/mmol ketone), and KRED powder (100 U/mmol ketone) into the buffer.

2. Substrate Addition & Emulsion:

  • Step: Add the prochiral ketone (e.g., 500 mM). If the ketone is highly hydrophobic, add 5-10% v/v DMSO or perform the reaction as a biphasic system to prevent enzyme inhibition by substrate pooling.

3. Self-Validating Kinetic Monitoring (Autotitration):

  • Step: Maintain the reaction at 30 °C with overhead stirring. Connect the reactor to a pH-stat autotitrator loaded with 1.0 M NaOH.

  • Validation: As GDH oxidizes glucose, gluconic acid is produced, dropping the pH. The autotitrator will automatically inject NaOH to maintain pH 7.0. The volume of NaOH consumed is directly stoichiometric to the molar conversion of the ketone , providing real-time, non-destructive kinetic monitoring without requiring physical sampling.

4. Workup:

  • Step: Once NaOH consumption plateaus, extract the aqueous layer with Methyl tert-butyl ether (MTBE). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Biocatalysis_Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH GDH->NADPH Hydride Regeneration Gluconate Gluconic Acid GDH->Gluconate

Biocatalytic reduction workflow featuring KRED and GDH-mediated cofactor regeneration.

References

  • Source: ACS Organic & Inorganic Au (via NIH)
  • Title: Asymmetric hydrosilylation, transfer hydrogenation and hydrogenation of ketones catalyzed by iridium complexes Source: SciSpace URL
  • Title: Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1 Source: ACS Catalysis URL
  • Title: Ketoreductase Catalyzed (Dynamic)

Sources

Application Note: (1R)-1-Phenylpentan-1-ol as a Benchmark Substrate and Chiral Building Block in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Context & Strategic Utility

In the field of asymmetric catalysis, the precise construction of chiral carbon-carbon (C–C) bonds is a foundational challenge. (1R)-1-phenylpentan-1-ol serves a dual purpose in modern synthetic chemistry: it is universally recognized as a "gold-standard" benchmark product for evaluating the enantioselectivity of novel chiral catalysts, and it functions as a highly versatile chiral building block for downstream active pharmaceutical ingredient (API) synthesis.

The steric differentiation between the planar phenyl ring and the flexible aliphatic butyl chain makes the transition state of its synthesis highly sensitive to the spatial arrangement of the catalyst's chiral pocket. Consequently, the asymmetric addition of butylmagnesium bromide (or dibutylzinc) to benzaldehyde to yield (1R)-1-phenylpentan-1-ol is routinely used to quantify the efficiency of chiral ligands such as BINOL-derivatives and 1,2-diaminocyclohexane (DACH) systems[1][2]. Alternatively, highly enantioenriched forms can be accessed via biocatalytic reduction using (S)-specific secondary alcohol dehydrogenases[3].

Mechanistic Insights and Catalyst Evaluation Workflow

The synthesis of (1R)-1-phenylpentan-1-ol via Grignard addition is notoriously prone to uncatalyzed background reactions, which yield racemic mixtures, as well as side reactions like hydride transfer that produce benzyl alcohol[4]. To suppress these pathways, a titanium-mediated transmetalation strategy is employed.

Causality in Reaction Design:

  • Use of Ti(OiPr)₄: Titanium acts as a Lewis acid to activate the benzaldehyde carbonyl while simultaneously transmetalating with the highly reactive Grignard reagent. This forms a less nucleophilic, but highly stereoselective, alkyltitanium species that only reacts within the chiral environment of the ligand[1].

  • Cryogenic Temperatures (-78 °C): Low temperatures kinetically freeze out the uncatalyzed background reaction. The activation energy barrier for the C–C bond formation is only overcome when the substrates are perfectly aligned within the catalyst's chiral pocket.

Catalyst_Evaluation A Benzaldehyde + BuMgBr C (1R)-1-Phenylpentan-1-ol A->C Asymmetric Addition B Chiral Catalyst (e.g., Ti-BINOL) B->C Stereocontrol D Chiral HPLC Analysis C->D Purified Product E ee% Calculation (Benchmark) D->E Peak Integration

Caption: Workflow for evaluating chiral catalyst efficiency using (1R)-1-phenylpentan-1-ol as the benchmark.

Quantitative Data & Analytical Parameters

To ensure reproducibility across laboratories, the analytical parameters for resolving the enantiomers of 1-phenylpentan-1-ol have been heavily standardized.

Table 1: Comparative Ligand Efficiency for (1R)-1-Phenylpentan-1-ol Synthesis
Chiral Catalyst / MethodMetal PrecursorNucleophileYield (%)Enantiomeric Excess (ee %)
(R)-BINOL Ti(OiPr)₄BuMgBr8892
(R,R)-1,2-DACH derivatives NoneBuMgBr60–8574–95
(S)-Alcohol Dehydrogenase NAD+ (Biocatalytic)Valerophenone>99>99
Table 2: Standardized Chiral HPLC Parameters for Enantiomer Resolution
ParameterSpecification / ConditionCausality / Rationale
Column Chiralcel OD (250 x 4.6 mm)The cellulose backbone provides optimal π-π stacking with the phenyl ring[1].
Mobile Phase Hexane / Isopropanol (98:2 v/v)A non-polar environment maximizes hydrogen bonding with the chiral stationary phase.
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times.
Detection UV at 254 nmTargets the strong chromophore absorption of the benzylic aromatic ring.
Retention Time (1R) ~11.8 minThe major (1R) enantiomer elutes first under these specific steric conditions[1].
Retention Time (1S) ~14.7 minThe minor (1S) enantiomer exhibits stronger affinity to the stationary phase[1].

Validated Experimental Protocols

Protocol A: Asymmetric Synthesis of (1R)-1-Phenylpentan-1-ol

This protocol utilizes a self-validating Ti-BINOL system to ensure high enantiomeric excess.

  • Catalyst Complexation: In an oven-dried Schlenk flask under argon, dissolve (R)-BINOL (0.2 equiv) in anhydrous dichloromethane (DCM). Add Ti(OiPr)₄ (1.2 equiv) dropwise at room temperature. Stir for 1 hour to ensure complete formation of the chiral titanate complex.

    • Causality: Pre-complexation is critical. Incomplete complexation leaves free Ti(OiPr)₄, which acts as an achiral Lewis acid and severely degrades the final ee%.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) to the complex and stir for 15 minutes.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 20 minutes.

  • Nucleophilic Addition: Slowly add Butylmagnesium bromide (1.5 equiv, 1.0 M in THF) via a syringe pump over 1 hour down the side of the flask.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to bypass the chiral pocket, leading to racemic background addition.

  • Quenching: After 4 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH₄Cl.

    • Self-Validation Step: Extract a 0.1 mL aliquot of the organic layer and analyze via GC-MS. The absence of benzyl alcohol confirms that unwanted Grignard-mediated hydride reduction did not occur[4].

  • Workup: Extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc 9:1) to isolate the pure alcohol.

Protocol B: Chiral HPLC Validation
  • Dissolve 5 mg of the purified (1R)-1-phenylpentan-1-ol in 1 mL of HPLC-grade hexane.

  • Inject 10 µL onto a Chiralcel OD column pre-equilibrated with Hexane/IPA (98:2).

  • Integrate the peaks at 11.8 min (1R) and 14.7 min (1S)[1]. Calculate the ee% using the formula: [(Area 1R - Area 1S) / (Area 1R + Area 1S)] * 100.

Downstream Applications: (1R)-1-Phenylpentan-1-ol as a Chiral Building Block

Once the (1R)-stereocenter is established, the compound becomes a highly valuable building block for drug development. The benzylic hydroxyl group can be activated for stereospecific S_N2 displacements, allowing the transfer of chirality to nitrogen- or sulfur-containing API intermediates.

For example, subjection of (1R)-1-phenylpentan-1-ol to Mitsunobu conditions with hydrazoic acid results in a clean inversion of stereochemistry, yielding (1S)-1-azido-1-phenylpentane. Subsequent catalytic hydrogenation provides the chiral primary amine, a motif frequently found in CNS therapeutics and receptor modulators.

Downstream_Synthesis A (1R)-1-Phenylpentan-1-ol B Mitsunobu Activation (DIAD, PPh3, HN3) A->B OH Activation C (1S)-1-Azido-1-phenylpentane (Inverted Stereocenter) B->C SN2 Displacement D Catalytic Hydrogenation (Pd/C, H2) C->D Azide Reduction E (1S)-1-Phenylpentan-1-amine (Chiral API Building Block) D->E Yields Primary Amine

Caption: Stereospecific downstream conversion of (1R)-1-phenylpentan-1-ol into a chiral amine API intermediate.

References

  • Catalytic Asymmetric Alkylation of Aldehydes with Grignard Reagents Angewandte Chemie International Edition (Wiley-VCH) URL:[Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols Chemical Science (RSC Publishing) URL:[Link]

  • Information on EC 1.1.1.B3 - (S)-specific secondary alcohol dehydrogenase BRENDA Enzyme Database URL:[Link]

  • The addition of alkylmagnesium derivatives to carbonyl compounds Science of Synthesis (Thieme-Connect) URL:[Link]

Sources

Application Note: Continuous-Flow Asymmetric Synthesis of Chiral Alcohols via Polymer-Supported Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm Shift

The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Traditionally, asymmetric synthesis in batch reactors suffers from product inhibition, catalyst degradation, and auto-catalytic racemic background reactions. The transition from batch to continuous-flow systems utilizing polymer-supported (PS) chiral catalysts represents a fundamental paradigm shift.

By immobilizing privileged chiral catalysts (e.g., Ru-TsDPEN, ephedrine derivatives) onto polymer matrices and operating within a packed-bed flow regime, chemists can achieve artificially high local catalyst concentrations. More importantly, continuous flow introduces the "Sweep Effect" —the rapid, continuous removal of reactive intermediates from the catalytic microenvironment. This prevents secondary reactions, such as the zinc alkoxide-catalyzed racemic additions that plague batch processes, thereby dramatically enhancing the enantiomeric excess (ee) and overall yield [1].

This application note provides a comprehensive, self-validating guide to designing, executing, and troubleshooting polymer-supported continuous-flow systems for chiral alcohol synthesis.

System Architecture & Reactor Dynamics

The success of a heterogeneous flow process relies entirely on the fluid dynamics within the packed-bed reactor (PBR) and the microenvironmental control of the polymer support. Polystyrene (PS) resins must be adequately swollen to expose catalytic sites, while polyethylene glycol (PEG) supports are preferred for aqueous transfer hydrogenations due to their amphiphilic nature [2].

ContinuousFlow S1 Ketone/Aldehyde Substrate Mix Micromixer (Homogenization) S1->Mix Pump A S2 Chiral Reagent/ Hydrogen Donor S2->Mix Pump B Bed Packed-Bed Reactor (PS-Chiral Catalyst) Mix->Bed Mixed Flow BPR Back Pressure Regulator (50 psi) Bed->BPR Chiral Alkoxide/Alcohol Out Inline HPLC & Product Collection BPR->Out Depressurized Flow

Fig 1. Continuous flow architecture for polymer-supported asymmetric alcohol synthesis.

Standard Operating Protocols (SOPs)

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Catalyst: Polymer-Supported Ru-TsDPEN (PS-Ru-TsDPEN) Objective: Enantioselective reduction of prochiral ketones to secondary alcohols.

Mechanistic Causality: In ATH, the active catalytic species is a ruthenium-hydride complex. Formic acid acts as the hydrogen donor, while a tertiary amine (e.g., triethylamine) facilitates the removal of HCl from the inactive precatalyst to generate the active species [3]. Operating this in flow requires strict pressure control, as the decomposition of formic acid generates CO₂ gas. If bubbles form in the packed bed, they cause channeling, reducing the residence time and plummeting the conversion.

CatalyticPathway N1 Polymer-Ru-TsDPEN(Cl) Inactive Precatalyst N2 Polymer-Ru-TsDPEN(H) Active Hydride Species N1->N2 HCOOH / Base (- HCl) N3 Six-Membered Transition State Enantioselective Transfer N2->N3 Prochiral Ketone Coordination N4 Chiral Alcohol Product + Ru-Amide Complex N3->N4 Hydride & Proton Transfer N4->N2 HCOOH (Regeneration)

Fig 2. Mechanistic pathway of Asymmetric Transfer Hydrogenation in a polymer matrix.

Step-by-Step Methodology:

  • Resin Swelling: Suspend 1.0 g of PS-Ru-TsDPEN resin in anhydrous dichloromethane (DCM) for 2 hours.

    • Causality: Polystyrene matrices are tightly coiled. Swelling expands the pores, ensuring the substrate can diffuse to the internal Ru centers.

  • Reactor Packing: Slurry-pack the swollen resin into an Omnifit glass column (6.6 mm ID × 100 mm). Cap with 10 µm PTFE frits.

  • System Priming: Connect the reactor to the flow system. Attach a 50 psi Back Pressure Regulator (BPR) to the outlet. Pump a degassed mixture of HCOOH/NEt₃ (azeotropic 5:2 ratio) at 0.1 mL/min for 30 minutes.

    • Validation Checkpoint: Monitor the pressure drop ( Δ P). A stable Δ P of 10-15 psi indicates a well-packed, void-free bed.

  • Steady-State Reaction: Introduce the prochiral ketone (0.5 M in DCM) via Pump A, and the HCOOH/NEt₃ buffer via Pump B. Set the flow rates to achieve a residence time ( tres​ ) of 45 minutes.

  • Collection & Analysis: Divert the output to an inline chiral HPLC system.

    • Self-Validation: The system is validated when the ee remains constant (e.g., >95%) over 3 reactor volumes. A dropping ee indicates catalyst leaching or insufficient HCOOH regeneration.

Protocol B: Enantioselective Diethylzinc Addition to Aldehydes

Catalyst: Polymer-Supported Ephedrine (PS-Ephedrine) Objective: Synthesis of highly enantioenriched 1-phenylpropanol derivatives.

Mechanistic Causality: In batch reactions, the initial reaction between diethylzinc and benzaldehyde yields a zinc alkoxide. This alkoxide is itself catalytically active but promotes a racemic background reaction, diluting the overall ee (often capping at ~81%). By utilizing a continuous flow system, the newly formed alkoxide is instantly swept out of the reactor zone. The incoming substrate only ever encounters the pristine, highly selective PS-Ephedrine catalyst, artificially boosting the ee to >94% [1].

Step-by-Step Methodology:

  • Anhydrous Preparation: Slurry-pack PS-Ephedrine into a stainless-steel column under an argon atmosphere.

  • Drying Phase: Pump anhydrous toluene through the bed at 0.5 mL/min for 1 hour at 60°C.

    • Causality: Organozinc reagents violently react with moisture to form insoluble ZnO. Even trace water will cement the packed bed, causing catastrophic overpressure.

  • Reaction Execution: Cool the reactor to 0°C. Co-pump a stream of benzaldehyde (0.2 M in toluene) and diethylzinc (0.4 M in toluene) through a T-mixer into the reactor at a combined flow rate of 0.2 mL/min.

  • Inline Quenching: Direct the reactor effluent into a secondary T-mixer where it meets a stream of saturated aqueous NH₄Cl (0.5 mL/min).

    • Validation Checkpoint: The immediate formation of a biphasic mixture post-quench without pressure spikes in the main reactor validates that the zinc species remained soluble throughout the catalytic bed.

Quantitative Performance Matrix

The following table synthesizes the empirical advantages of transitioning from batch to flow architectures for chiral alcohol synthesis [1, 2, 4].

Reaction TypeCatalyst SystemBatch Yield (%)Batch ee (%)Flow Yield (%)Flow ee (%)Key Causality for Improvement
Dialkylzinc Addition PS-Ephedrine8181>95>94Continuous removal of auto-catalytic racemic alkoxide intermediate.
Transfer Hydrogenation PS-Ru-TsDPEN85929896High local catalyst concentration; minimized product inhibition.
Aqueous ATH PEG-Ru-TsDPEN70889294Amphiphilic PEG enhances swelling in aqueous media, promoting mass transfer.

Troubleshooting & Self-Validation System

To ensure trustworthiness and reproducibility, operators must monitor the system for real-time physical indicators.

  • Symptom: Sudden exponential increase in system pressure ( Δ P).

    • Cause: Resin swelling mismatch (e.g., changing from DCM to Hexane mid-run) or precipitation of inorganic salts (e.g., ZnO).

    • Solution: Immediately halt pumps. Flush with the resin's native swelling solvent. For organozinc reactions, ensure strict anhydrous conditions upstream.

  • Symptom: Gradual decline in enantiomeric excess (ee) over 24 hours.

    • Cause: Chemical degradation of the catalyst sites (e.g., oxidation of the ephedrine hydroxyl group) or metal leaching[1].

    • Solution: Validate metal leaching via ICP-MS of the effluent. If leaching is <1 ppm, the issue is ligand oxidation. Implement strict upstream degassing of all solvents.

  • Symptom: Yield drops, but ee remains high.

    • Cause: Channeling within the packed bed. The fluid is bypassing the catalyst, reducing actual residence time.

    • Solution: Re-pack the column using the slurry method. Ensure the BPR is functioning to keep gases (like CO₂) in solution.

Troubleshooting & Optimization

Technical Support Center: Purification of (1R)-1-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chiral Technologies Division

Welcome to the technical support center for the chiral resolution of 1-phenylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of the (1R)-enantiomer from a racemic mixture. Our focus is on providing not just protocols, but the underlying principles and troubleshooting logic to empower you to optimize your separations.

Section 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses high-level questions regarding the selection of an appropriate resolution strategy for 1-phenylpentan-1-ol.

Question: What are the primary methods for resolving racemic 1-phenylpentan-1-ol?

Answer: There are three primary strategies for the chiral resolution of racemic secondary alcohols like 1-phenylpentan-1-ol:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer at a much faster rate than the other.[1][2] The result is a mixture of an acylated enantiomer (e.g., (S)-1-phenylpentan-1-yl acetate) and the unreacted, enantiomerically-enriched alcohol (e.g., (R)-1-phenylpentan-1-ol). This method is lauded for its high selectivity under mild, environmentally friendly conditions.[3][4]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[5][6] Since 1-phenylpentan-1-ol is neutral, it must first be derivatized to possess an acidic functional group (e.g., by reacting it with phthalic anhydride to form a hemiphthalate ester). This acidic derivative can then be reacted with a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.[7] These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[5][8]

  • Preparative Chiral Chromatography (HPLC/SFC): This is a powerful and direct method that physically separates the enantiomers by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[9][10] While often used analytically to determine enantiomeric excess (ee), it is also highly effective for preparative scale, especially when high purity is required.[11]

Question: I need to produce a large quantity of (1R)-1-phenylpentan-1-ol. Which method is the most scalable?

Answer: For large-scale production, Diastereomeric Salt Crystallization is often the most cost-effective and scalable method.[12][13] The primary drawbacks of other methods at scale are:

  • Enzymatic Kinetic Resolution: While "green," the maximum theoretical yield for the desired enantiomer is 50%, meaning half of your starting material is converted to the other enantiomer's ester.[14] This can be overcome with a Dynamic Kinetic Resolution (DKR) process, which incorporates a racemization catalyst, but this adds complexity and cost.[15]

  • Preparative Chiral Chromatography: This technique can be very expensive at large scales due to the high cost of chiral stationary phases and the large volumes of solvent required.[13] It is typically reserved for high-value products or when other methods fail.

Diastereomeric crystallization, once optimized, relies on standard chemical processing equipment and can deliver high throughput and purity.[16]

Question: What is a "kinetic resolution" and what are its limitations?

Answer: A kinetic resolution separates enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent.[4] In the case of lipase-catalyzed acylation, the enzyme's active site preferentially binds and acylates one enantiomer (e.g., the S-enantiomer) much faster than the other (the R-enantiomer).

The primary limitation is that the maximum theoretical yield for the recovery of a single enantiomer is 50%.[14][17] To achieve high enantiomeric excess (ee) of the unreacted alcohol, the reaction often needs to proceed slightly beyond 50% conversion, which further reduces the yield of that enantiomer.[14]

Resolution MethodTypical ScaleMax. Yield (Standard)Key AdvantageKey Disadvantage
Enzymatic Kinetic ResolutionLab to Pilot50%High selectivity, mild conditions[2]50% theoretical yield cap[14]
Diastereomeric CrystallizationLab to Industrial~100% (of one enantiomer)Scalable, cost-effective[12]Requires derivatization, extensive optimization[5]
Preparative Chiral HPLCLab to Pilot>95%Direct separation, high purity[9]High cost, solvent intensive[13]
Section 2: Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR using lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a popular choice for resolving secondary alcohols.[2][7][18]

Question: My EKR has stalled or is extremely slow (low conversion after 24-48h). What are the potential causes?

Answer: Several factors can lead to a sluggish reaction:

  • Inactive Enzyme: The lipase may have lost activity due to improper storage or handling. Consider purchasing a fresh batch or testing its activity on a known, reliable substrate.

  • Poor Choice of Acyl Donor: While vinyl acetate is common, its byproduct (acetaldehyde) can potentially inactivate the enzyme over time.[3] Consider alternative acyl donors like isopropenyl acetate or fatty acid esters (e.g., ethyl myristate), which can also serve as the solvent.[3]

  • Sub-optimal Temperature: Most lipases have an optimal temperature range. For many common lipases like CALB, this is typically between 40-60°C.[18] Room temperature may be too low for an efficient reaction rate.

  • Reversibility of the Reaction: Transesterification can be a reversible process.[3] Using vinyl or isopropenyl esters is advantageous because the enol byproduct tautomerizes to a ketone or aldehyde, driving the reaction forward.[3] If using other esters, performing the reaction under vacuum can help by removing the alcohol byproduct.[3]

Question: The enantiomeric excess (ee) of my unreacted (1R)-1-phenylpentan-1-ol is low, even at ~50% conversion. How can I improve selectivity?

Answer: Low enantioselectivity (a low E-value) is the root cause. Here are some optimization strategies:

  • Change the Enzyme: While CALB is often excellent, other lipases like Pseudomonas cepacia lipase (PCL) may show different selectivity for your specific substrate.[19] Screening a small panel of lipases is a prudent first step.

  • Optimize the Solvent: The reaction solvent can significantly impact enzyme conformation and, therefore, selectivity.[20] Screen a range of non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE).[20] In some cases, running the reaction neat (solvent-free) can be effective.[3]

  • Modify the Acyl Donor: The steric and electronic properties of the acyl donor can influence how it fits into the enzyme's active site alongside the alcohol. Try acyl donors with different chain lengths or branching.

Question: The yield of my desired (1R)-enantiomer is very low, but the ee is high. What's happening?

Answer: This is a classic characteristic of kinetic resolution.[14] To achieve a very high ee for the unreacted starting material, the reaction must be pushed past 50% conversion, meaning more than half of the total starting material is consumed. This necessarily reduces the amount—and thus the yield—of the unreacted enantiomer that you can recover. The key is to find the optimal balance between yield and ee by carefully monitoring the reaction progress.

  • Solution: Run a time-course experiment. Set up the reaction and withdraw small aliquots at regular intervals (e.g., 6, 12, 18, 24, 36 hours). Quench the reaction in each aliquot and analyze both the conversion percentage and the ee of the remaining starting material. This will allow you to identify the optimal time to stop the reaction to meet your specific yield and purity requirements.[14]

EKR_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinetic Resolution cluster_workup 3. Separation & Purification racemate Racemic (±)-1-phenylpentan-1-ol reactor Reaction Vessel (e.g., 40-60°C) racemate->reactor reagents Lipase (e.g., CALB) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent reagents->reactor monitor Monitor Conversion & ee (Chiral HPLC/GC) reactor->monitor stop_rxn Quench Reaction (at ~50% conversion) monitor->stop_rxn Optimal point reached filter Filter to remove immobilized enzyme stop_rxn->filter separation Separation (Chromatography/Distillation) filter->separation product1 (R)-1-phenylpentan-1-ol (Unreacted, High ee) separation->product1 product2 (S)-Ester (Product, High ee) separation->product2

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Section 3: Troubleshooting Guide: Diastereomeric Salt Crystallization

This method is powerful but often requires significant optimization.

Question: I've formed the diastereomeric salts, but nothing is crystallizing, even after cooling.

Answer: Failure to crystallize is typically a problem of supersaturation or inhibition.

  • Insufficient Supersaturation: Your solution may be too dilute.[21] Try slowly evaporating some of the solvent under reduced pressure to increase the concentration.

  • Incorrect Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved.[21] A good crystallization solvent is one where the desired diastereomer is sparingly soluble, especially at lower temperatures, while the other is more soluble.[22] You must perform a solvent screen with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent mixtures (e.g., hexane/acetone) to find the optimal system.[12][22]

  • Inhibition by Impurities: Trace impurities from previous steps can sometimes inhibit crystal nucleation.[21] Ensure your starting racemic material is of high purity.

  • High Nucleation Energy Barrier: The system may be stuck in a metastable zone. Try to induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod or, if available, by adding a few seed crystals of the pure, desired diastereomeric salt.[22]

Question: My product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often caused by excessively high supersaturation or the crystallization temperature being too high.[21][22]

  • Reduce Supersaturation: Start with a more dilute solution.[22] If you are using an anti-solvent to induce precipitation, add it much more slowly and with vigorous stirring.

  • Slow Down Cooling: A rapid temperature drop can cause the solubility to plummet, favoring oil formation. Use a programmable bath or insulate your flask to ensure a very slow cooling rate (e.g., a few degrees per hour).[22] This promotes the formation of larger, purer crystals.

  • Change the Solvent: A different solvent system may favor crystallization over oiling out, potentially one that allows crystallization to occur at a lower temperature.[21]

Question: I've isolated crystals, but the diastereomeric excess (d.e.) is very low.

Answer: This indicates poor discrimination between the two diastereomers during crystallization.

  • Optimize the Solvent: This is the most critical parameter.[16][21] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A thorough solvent screen is essential.

  • Control the Kinetics: Sometimes, the less-desired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product).[23] Allowing the mixture to stir for a longer "maturation" period at the crystallization temperature can allow the system to equilibrate to the more stable, and hopefully purer, thermodynamic product.[22] Conversely, if the desired product crystallizes first, rapid filtration is key.[23]

  • Recrystallization: One crystallization is often not enough to achieve high purity. The isolated crystals should be recrystallized one or more times from the same or a different solvent system to upgrade the diastereomeric excess.[11]

Crystallization_Troubleshooting start Crystallization Issue q1 Oiling Out? start->q1 Liquid phase forms q2 No Crystals? start->q2 Solution remains clear q3 Low Purity (d.e.)? start->q3 Crystals form ans1a Reduce Supersaturation (more solvent) q1->ans1a ans1b Slow Cooling Rate q1->ans1b ans1c Change Solvent q1->ans1c ans2a Increase Concentration (evaporate solvent) q2->ans2a ans2b Induce Nucleation (scratch/seed) q2->ans2b ans2c Screen Solvents q2->ans2c ans3a Recrystallize Product q3->ans3a ans3b Optimize Solvent System q3->ans3b ans3c Adjust Maturation Time q3->ans3c

Caption: Decision tree for troubleshooting crystallization issues.

Section 4: Analytical & Preparative Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for both determining the success of a resolution and for direct purification.

Question: How do I determine the enantiomeric excess (ee) of my resolved 1-phenylpentan-1-ol?

Answer: Analytical chiral HPLC is the gold standard. A typical setup would involve:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or Lux® Cellulose-1), are highly effective for separating enantiomers of secondary benzylic alcohols.[1][24]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol, is most common.[24] A typical starting point would be 95:5 or 90:10 (v/v) Hexane:IPA.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 210 nm) is standard.[1]

The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .[1]

Question: My analytical separation is poor (low resolution). How can I improve it?

Answer: To improve the resolution (Rs) between the two enantiomer peaks:

  • Reduce Modifier Percentage: In normal-phase chromatography, decreasing the percentage of the polar alcohol modifier (e.g., from 10% IPA to 5% or 2%) generally increases retention time and improves selectivity.[25]

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[26] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

  • Decrease the Temperature: Lowering the column temperature can enhance the transient diastereomeric interactions between the analytes and the CSP, often leading to better separation.[26]

  • Try a Different Column: If optimization fails, the chosen CSP may not be suitable. Screening a few different polysaccharide-based columns is the next logical step.[9][25]

Question: Can I use chiral HPLC for purification?

Answer: Yes. Preparative chiral HPLC is a direct method for obtaining highly pure enantiomers.[11] The process involves scaling up the analytical method: using a larger dimension column (e.g., 20 mm ID or larger), a higher flow rate, and injecting larger sample volumes. Fractions corresponding to each enantiomer peak are collected separately. While effective, it is often more costly and time-consuming than crystallization for large quantities.[13]

Section 5: Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylpentan-1-ol

This protocol provides a general method for the lipase-catalyzed acylation of the racemic alcohol. Optimization of time, temperature, and solvent may be required.

  • Reaction Setup: To a clean, dry flask, add racemic (±)-1-phenylpentan-1-ol (1.0 eq), an organic solvent (e.g., toluene or MTBE, ~5-10 mL per gram of alcohol), and the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).[1]

  • Enzyme Addition: Add the immobilized lipase catalyst (e.g., Novozym® 435, typically 10-50 mg per mmol of substrate).[19]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 45°C).

  • Monitoring: Periodically withdraw a small aliquot, filter out the enzyme, and analyze the sample by chiral HPLC to determine both the conversion percentage and the enantiomeric excess of the remaining (1R)-1-phenylpentan-1-ol.

  • Workup: Once the desired ee and conversion are reached (~50%), cool the reaction mixture and remove the enzyme by vacuum filtration, washing the enzyme with a small amount of fresh solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude mixture of (S)-ester and (R)-alcohol can be separated by flash column chromatography on silica gel or by vacuum distillation, as the ester is significantly less volatile than the alcohol.[3][7]

Protocol 2: Chiral HPLC Analysis

This protocol is a starting point for determining the enantiomeric excess.

  • System: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).[24]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[24]

  • Flow Rate: 0.5 mL/min.[1]

  • Temperature: Ambient (~25°C).[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL and record the chromatogram. The two enantiomers should appear as two separate peaks.

References
  • Reich, O., Meunier, D., et al. (2007). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. Synthesis, 2007(18), 2869-2875.
  • Birman, V. B. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. NIH Public Access. Available from: [Link]

  • Sotor, N., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available from: [Link]

  • Nagy, J., et al. (2021). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. Available from: [Link]

  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC Ltd. Available from: [Link]

  • Esteves, F. F. M., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(5), 534-536. Available from: [Link]

  • Pálovics, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available from: [Link]

  • Lee, S., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available from: [Link]

  • Szałkowska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available from: [Link]

  • Fogassy, G., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. SCIRP. Available from: [Link]

  • Bocola, M., et al. (2007). Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. Protein Engineering, Design and Selection, 20(4), 183-191. Available from: [Link]

  • ResearchGate. (n.d.). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. ResearchGate. Available from: [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available from: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available from: [Link]

  • Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. Available from: [Link]

  • Fenix. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. Available from: [Link]

  • Zambelli, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available from: [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

Sources

Diagnostic Hub 1: Biocatalytic Scale-Up (Ketoreductases / KREDs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Alcohol Scale-Up Diagnostic Hub . As a Senior Application Scientist, I have designed this technical support center to move beyond basic troubleshooting. Scaling up chiral alcohol production—whether via biocatalysis or chemocatalysis—is rarely a linear journey. Bench-scale successes often mask latent thermodynamic, kinetic, and mass-transfer limitations that only manifest at the kilogram or metric-ton scale.

This guide is structured to diagnose specific failure modes, explain the underlying physicochemical causality, and provide self-validating protocols to engineer robust, commercial-scale processes.

Biocatalysis offers unparalleled enantioselectivity and operates under mild conditions. However, transitioning from high-dilution analytical screens to high-titer manufacturing (>100 g/L) introduces severe biological and thermodynamic bottlenecks[1].

FAQ 1.1: Why does my KRED-catalyzed reduction stall at 30-40% conversion upon scale-up, despite >99% conversion at the bench?

The Mechanistic Cause: This is almost always a cofactor (NADPH/NADH) depletion issue driven by a failure in your regeneration system. Ketoreductases require stoichiometric amounts of hydride donors. Because adding stoichiometric NADPH is economically unviable, a coupled regeneration system is used[2]. If you are using an isopropanol-coupled system, the reaction is thermodynamically reversible; as acetone (the byproduct) accumulates, it shifts the equilibrium backward and can also denature the enzyme[3]. The Solution: Switch from a substrate-coupled (isopropanol) system to an enzyme-coupled system using Glucose Dehydrogenase (GDH). The oxidation of glucose to gluconic acid by GDH is thermodynamically irreversible, driving the KRED reaction to completion even at substrate loadings of 700 mM (approx. 100 g/L)[4].

FAQ 1.2: My hydrophobic ketone substrate is crashing out of the aqueous buffer at 100 g/L. Do I need to add co-solvents?

The Mechanistic Cause: High concentrations of hydrophobic substrates exceed their aqueous solubility limit, forming a separate phase that limits bioavailability to the enzyme. While adding water-miscible co-solvents (like DMSO or methanol) increases solubility, it strips the essential hydration shell from the KRED, causing rapid denaturation[2]. The Solution: Do not force the substrate into solution. Instead, engineer a slurry-to-slurry or biphasic process. By using a controlled biphasic system (e.g., isopropanol-water-toluene), the organic phase acts as a reservoir, slowly feeding the substrate into the aqueous phase while simultaneously extracting the chiral alcohol product, preventing product inhibition. This exact slurry-to-slurry methodology was successfully scaled up by Codexis to replace corrosive chemical reductants in the synthesis of the asthma drug montelukast[5].

CofactorRegeneration Ketone Prochiral Ketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Binds to active site Alcohol Chiral Alcohol (Product) KRED->Alcohol Stereoselective Reduction NADP NADP+ (Oxidized Form) KRED->NADP Releases NADPH NADPH (Hydride Donor) NADPH->KRED Donates Hydride GDH Glucose Dehydrogenase (GDH) NADP->GDH Binds for recycling GDH->NADPH Regenerates Gluconic Gluconic Acid (Byproduct) GDH->Gluconic Lowers pH (Requires Titration) Glucose Glucose (Co-substrate) Glucose->GDH Oxidized by

Fig 1: GDH-coupled NADPH cofactor regeneration cycle in KRED-catalyzed asymmetric reduction.

Protocol: Self-Validating Scale-Up of GDH-Coupled KRED Reduction

This protocol incorporates internal validation loops to ensure the system is functioning before proceeding to the next step.

  • Reactor Preparation: Charge a jacketed bioreactor with 0.1 M potassium phosphate buffer (pH 7.0). Set temperature to 30°C.

  • Cofactor & Enzyme Loading: Add NADP+ (0.5 mM), KRED (1-2 wt% relative to substrate), and GDH (1 wt%).

    • Validation Check: Pull a 1 mL sample, spike with 10 mM glucose, and measure absorbance at 340 nm. A rapid increase confirms GDH is active and successfully reducing NADP+ to NADPH.

  • Substrate & Co-substrate Addition: Add the prochiral ketone (target 100 g/L) and D-glucose (1.2 equivalents relative to ketone).

  • Active pH Titration (Critical): As GDH oxidizes glucose, gluconic acid is produced. The pH will drop rapidly. Use an automated titrator with 2M NaOH to maintain pH at 7.0.

    • Validation Check: The rate of NaOH consumption is directly proportional to the reaction velocity. If NaOH consumption stops before theoretical completion, the enzyme has deactivated or the cofactor is degraded.

  • Downstream Processing (DSP): Once NaOH consumption ceases, extract the chiral alcohol using ethyl acetate. To prevent protein-induced emulsions, heat the aqueous phase to 60°C for 15 minutes to denature the enzymes prior to phase separation.

Diagnostic Hub 2: Chemocatalytic Scale-Up (Asymmetric Hydrogenation)

Transition-metal catalyzed asymmetric hydrogenation (using Ru, Rh, or Ir with chiral ligands) is a cornerstone of pharmaceutical manufacturing due to its high atom economy and massive turnover numbers (TON)[6]. However, scaling from a 50 mL Parr shaker to a 5,000 L reactor fundamentally changes the physics of the reaction.

FAQ 2.1: My enantiomeric excess (ee) dropped from 99% at the bench to 85% in the pilot plant. Why?

The Mechanistic Cause: This is a classic symptom of mass transfer limitation. At scale, the volumetric mass transfer coefficient ( kL​a ) of hydrogen gas into the liquid phase is often much lower than in a vigorously shaken lab vial. If the dissolved H2​ concentration drops below the rate of catalytic turnover, the resting state of the metal-ligand complex changes. This "catalyst starvation" allows competing, non-enantioselective background reactions or reversible hydride insertions to occur, degrading the ee[7]. The Solution: Increase the H2​ pressure (e.g., to 30 atm) and upgrade the reactor's agitation system to use a gas-entraining (hollow-shaft) impeller. This actively pulls H2​ from the headspace and shears it into microbubbles at the bottom of the reactor, maximizing the interfacial surface area for mass transfer.

FAQ 2.2: The hydrogenation reaction is completely dead upon scale-up, even with high pressure.

The Mechanistic Cause: Transition metal catalysts, particularly those with sophisticated chiral spiro or BINAP ligands, are exquisitely sensitive to nucleophilic poisons. In industrial scale-up, the most common culprits are trace water, oxygen, or sulfur compounds in the bulk solvents. For instance, water levels exceeding 0.35% can coordinate to the metal center, displacing the substrate and halting the reaction[8]. The Solution: Implement rigorous solvent drying (Karl Fischer titration must confirm H2​O < 0.1%) and perform a minimum of three vacuum/nitrogen purge cycles before introducing H2​ gas.

MassTransfer GasPhase H2 Gas Bubble (High Pressure) LiquidPhase Dissolved H2 (Liquid Phase) GasPhase->LiquidPhase Gas-Liquid Mass Transfer (kLa dependent) CatalystRest Resting Catalyst (Ir/Ru/Rh Complex) LiquidPhase->CatalystRest Oxidative Addition CatalystActive Active Metal-Hydride (Catalytic Species) CatalystRest->CatalystActive H2 Activation Substrate Prochiral Ketone CatalystActive->Substrate Coordination & Insertion Product Chiral Alcohol + Regenerated Catalyst Substrate->Product Reductive Elimination

Fig 2: Multiphase mass transfer and catalytic cycle in transition-metal asymmetric hydrogenation.

Quantitative Comparison: Scale-Up Metrics

When deciding between biocatalysis and chemocatalysis for a new chiral alcohol project, empirical data must drive the decision. Below is a summary of typical scale-up parameters based on validated industrial processes[6][9].

ParameterBiocatalysis (KRED/GDH)Chemocatalysis (e.g., Ir-SpiroPAP)
Typical Substrate Loading 50 - 150 g/L100 - 300 g/L
Catalyst Loading 1 - 5 wt%0.001 - 0.1 mol%
Operating Temperature 25°C - 45°C20°C - 80°C
Operating Pressure Atmospheric (1 atm)High Pressure (10 - 50 atm)
Primary Scale-Up Bottleneck Cofactor cost & pH control H2​ Mass transfer ( kL​a )
Solvent System Aqueous buffer / BiphasicAnhydrous organic (MeOH, THF)
Enantiomeric Excess (ee) >99% (Highly rigid active site)90% - 98% (Requires optimization)

References

Sources

Hydrogenation Catalyst Technical Support Center: Troubleshooting Deactivation & Poisoning

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrogenation Catalysis. This guide is designed for researchers, scientists, and drug development professionals dealing with stalled reactions, poor yields, or unexpected catalyst deactivation. Heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni) are susceptible to deactivation through chemical poisoning, mechanical fouling (coking), and thermal degradation[1].

Below, you will find diagnostic FAQs, quantitative impact data, and self-validating experimental protocols to troubleshoot and resolve your catalytic workflows.

Section 1: Diagnostic FAQs - Understanding the Causality of Deactivation

Q1: My Pd/C catalyzed hydrogenation stalled at 50% conversion. How do I determine if this is due to chemical poisoning or a mass transfer limitation? Causality & Mechanism: A stalled reaction usually indicates either that hydrogen gas is no longer reaching the active catalytic sites (mass transfer limitation/fouling) or that the active sites have been electronically or sterically blocked by an impurity (chemical poisoning)[1][2]. Poisons like sulfur compounds (thiols, H₂S) or carbon monoxide have a higher binding affinity to palladium than hydrogen or the target substrate, leading to irreversible chemisorption[3]. Self-Validating Diagnostic: Perform a Catalyst Spike Test . Inject an additional 5-10 mol% of fresh catalyst into the stalled reaction mixture under inert conditions, then re-pressurize with H₂.

  • If the reaction resumes at a normal rate: The original catalyst was exhausted via coking or slow degradation[4].

  • If the reaction resumes briefly but stalls again, or fails to resume: Your feed contains a chemical poison that is actively deactivating the fresh catalyst[2].

Q2: What are the primary poisons for platinum group metal (PGM) catalysts, and how do they work mechanistically? Causality & Mechanism: Poisons are classified by their interaction with the metal surface:

  • Group 15/16 Elements (S, P, As, Se): These possess lone electron pairs and empty d-orbitals, allowing strong back-bonding with PGM active sites. Sulfur is notorious; even 15–100 ppb of H₂S can cause a 3–4 order of magnitude drop in activity for Ni, Co, and Ru catalysts[1]. Sulfur physically blocks the site and alters the electronic density of neighboring metal atoms (electronic poisoning)[5].

  • Heavy Metals (Pb, Hg, Cd): Form inactive alloys with the catalyst surface, permanently altering the crystal lattice[6].

  • Strong Adsorbates (CO, Amines, Halides): Compete directly with hydrogen for adsorption sites. CO forms strongly bound complexes on palladium, preventing H₂ dissociation[3].

Mechanism Deactivation Catalyst Deactivation Mechanisms Chemical Chemical Poisoning (Strong Chemisorption) Deactivation->Chemical Mechanical Mechanical / Fouling (Pore Blockage) Deactivation->Mechanical Thermal Thermal Degradation (Sintering) Deactivation->Thermal Sulfur Sulfur/Amines block active sites Electronic modification Chemical->Sulfur Coke Carbonaceous deposits (Coke) Polymerization of reactants Mechanical->Coke Sintering Loss of active surface area Agglomeration of Pd/Pt Thermal->Sintering

Primary mechanistic pathways of heterogeneous catalyst deactivation.

Section 2: Quantitative Impact of Common Poisons

To assist in troubleshooting feedstock purity, the following table summarizes the quantitative limits and mechanistic effects of common poisons on hydrogenation catalysts[1][2].

Poison CategorySpecific CompoundsPrimary MechanismAffected CatalystsTypical Tolerance Limit
Sulfur H₂S, Thiols, Thiophenes, CS₂Strong chemisorption; electronic modification of metal d-band.Pd, Pt, Ni, Ru< 1 ppm (often < 100 ppb for Raney Ni)
Nitrogen Primary amines, Pyridines, NitrilesCompetitive adsorption; blocks H₂ dissociation sites.Pd, Pt, Rh10 - 100 ppm (reaction dependent)
Carbon Oxides CO, CO₂Forms stable carbonyl complexes, preventing substrate binding.Pd, Pt, Ni< 10 ppm
Halides Cl⁻, Br⁻, I⁻Corrosive leaching of active metal; strong ionic binding.Pd/C, Pt/C50 - 500 ppm
Heavy Metals Pb, Hg, AsAlloy formation; permanent structural alteration.All PGMs< 1 ppm (Irreversible)

Section 3: Experimental Protocols & Workflows

When a reaction fails, systematic troubleshooting is required. Follow this workflow and the subsequent step-by-step protocols to isolate and resolve the issue.

G Start Reaction Stalled Incomplete Conversion CheckH2 Check H2 Uptake & Mass Transfer (Increase stirring/pressure) Start->CheckH2 MassTransfer Resumes: Mass Transfer Issue CheckH2->MassTransfer Yes StillStalled Still Stalled: Suspect Deactivation CheckH2->StillStalled No SpikeTest Perform Catalyst Spike Test (Add fresh catalyst) StillStalled->SpikeTest Poisoning Resumes Slowly/Stalls Again: Chemical Poisoning SpikeTest->Poisoning Poison in Feed Deactivation Resumes Normally: Catalyst Aging / Coking SpikeTest->Deactivation Catalyst Exhausted Mitigation1 Pre-treat feed (Scavengers) or Change Catalyst Poisoning->Mitigation1 Mitigation2 Regenerate Catalyst (Thermal/Solvent Wash) Deactivation->Mitigation2

Troubleshooting workflow for diagnosing stalled hydrogenation reactions.

Protocol 1: Feedstock Purification via Sacrificial Scavenging

If the Spike Test confirms chemical poisoning (e.g., trace sulfur in a synthesized API intermediate), the feedstock must be purified before contacting the primary catalyst. Scientific Grounding: Using a cheaper, expendable metal to preferentially adsorb poisons (a "poison trap") protects the highly active, expensive PGM catalyst[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the impure substrate in the chosen hydrogenation solvent (e.g., ethanol, EtOAc).

  • Scavenger Addition: Add a sacrificial scavenger. For sulfur/halide impurities, add 10-20 wt% (relative to substrate) of Raney Nickel or a specialized metal-scavenging resin (e.g., silica-thiol).

  • Incubation: Stir the mixture vigorously at room temperature or slightly elevated temperature (40 °C) for 2 to 4 hours under an inert nitrogen atmosphere. Do not introduce hydrogen yet.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the sacrificial scavenger and the trapped poisons.

  • Primary Reaction: Transfer the purified filtrate to the hydrogenation reactor, add the fresh primary catalyst (e.g., 5% Pd/C), purge with N₂, pressurize with H₂, and initiate the reaction.

Protocol 2: Thermal Regeneration of Coked/Fouled Catalysts

If the catalyst deactivated due to coking (carbonaceous deposition) rather than irreversible heavy metal poisoning, it can often be regenerated[4][8]. Scientific Grounding: Coking physically blocks pores. Controlled oxidation converts carbon deposits to CO₂, followed by reduction to restore the active zero-valent metal state[2][4].

Step-by-Step Methodology:

  • Recovery: Filter the deactivated catalyst and wash thoroughly with a volatile, non-polar solvent (e.g., hexanes) followed by a polar solvent (e.g., methanol) to remove loosely bound organics. Dry under vacuum.

  • Inert Purge: Load the dried catalyst into a tube furnace. Purge with Argon or N₂ at 50 mL/min for 30 minutes at room temperature.

  • Oxidative Burn-off: Switch the gas flow to 5% O₂ in N₂. Ramp the temperature at 5 °C/min to 250–300 °C (Note: Do not exceed 300 °C for carbon-supported catalysts to prevent support combustion). Hold for 2 hours.

  • Reduction: Switch gas flow back to pure N₂ and cool to 150 °C. Introduce 5% H₂ in N₂ and hold at 150–180 °C for 2 hours to reduce oxidized metal species back to the active M⁰ state[2].

  • Passivation/Cooling: Cool to room temperature under N₂ before exposing to air to prevent pyrophoric auto-ignition.

Section 4: Advanced FAQs on Catalyst Recovery

Q3: Can I regenerate a sulfur-poisoned Palladium catalyst, or is it permanently dead? Causality & Mechanism: Sulfur poisoning on Pd is notoriously difficult to reverse because the Pd-S bond is exceptionally strong, often leading to irreversible surface restructuring[3]. However, partial regeneration is sometimes possible. High-temperature hydrogen treatment can desorb some sulfur as H₂S, but this risks thermal sintering (agglomeration of Pd nanoparticles), which permanently reduces the active surface area[3][8][9]. For industrial applications, it is usually more cost-effective to return the poisoned catalyst to the manufacturer for metal reclamation rather than attempting in-house regeneration.

Q4: How do I differentiate between coking/fouling and chemical poisoning using analytical techniques? Causality & Mechanism: If you have access to analytical instrumentation, you can definitively identify the deactivation pathway without relying solely on the Spike Test.

  • Temperature Programmed Oxidation (TPO): Identifies coking. A fouled catalyst will show a distinct CO₂ release peak as carbon deposits burn off.

  • X-ray Photoelectron Spectroscopy (XPS) / Energy Dispersive Spectroscopy (EDS): Identifies chemical poisoning. XPS will reveal shifts in the binding energy of the metal (e.g., Pd 3d peaks) indicating electronic modification, and EDS can directly detect trace surface poisons like S, P, or Cl[5].

Sources

Method development for chiral separation using SFC and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separation Technical Support Center . As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of enantiomeric separations using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).

Chiral method development is notoriously challenging because enantiomers share identical physical and chemical properties in an achiral environment. Separation relies entirely on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). This guide bridges the gap between theoretical chromatography and field-proven troubleshooting, explaining the causality behind every experimental choice.

Visual Workflow: Chiral Method Development Strategy

ChiralWorkflow Start Target Racemate Tech Select Technique Start->Tech SFC SFC (Supercritical CO2) Tech->SFC High Throughput/Prep HPLC HPLC (Liquid Phase) Tech->HPLC High Polarity/Aqueous SFCScreen Screen Polysaccharide CSPs (CO2 + MeOH/EtOH/IPA) SFC->SFCScreen HPLCScreen Select Mode (NP, RP, POM) HPLC->HPLCScreen SFCAdd Evaluate Additives (Basic: DEA / Acidic: TFA) SFCScreen->SFCAdd SFCOpt Optimize Pressure/Temp (Scale-up to Prep) SFCAdd->SFCOpt HPLCPhase Screen CSPs (Amylose/Cellulose/Cyclo) HPLCScreen->HPLCPhase HPLCOpt Optimize Flow/Modifier (Target Resolution > 1.5) HPLCPhase->HPLCOpt

Decision tree for chiral method development screening using SFC and HPLC.

Module 1: Systematic Method Development Protocols

Due to the lack of a universal CSP, trial-and-error screening remains the predominant approach[1]. However, this process must be highly systematic. Polysaccharide-based phases are the industry "go-to" because they offer high hit rates across Normal Phase (NP), Reversed Phase (RP), Polar Organic Mode (POM), and SFC[2].

Protocol 1: Automated Chiral Column Screening (SFC & HPLC)

Step 1: Sample Preparation

  • Action: Dissolve the racemate in the mobile phase or a highly compatible diluent (e.g., Methanol for SFC) at ~1 mg/mL.

  • Causality: Injecting a sample in a solvent stronger or more viscous than the mobile phase causes "viscous fingering" and solvent effects, leading to severe peak distortion and fronting[3].

Step 2: Column Selection (Immobilized vs. Coated)

  • Action: Select 4 to 6 orthogonal polysaccharide columns (e.g., Amylose-SA, Cellulose-SB). Prioritize immobilized phases over coated phases if your workflow requires harsh solvents.

  • Causality: Coated phases can be irreversibly destroyed by solvents like THF, DCM, or DMSO. Immobilized phases have the chiral selector chemically bonded to the silica, allowing you to use these strong solvents to overcome solubility issues in preparative chromatography[4].

Step 3: Mobile Phase & Additive Screening

  • Action: Run a generic gradient (e.g., 5-50% modifier over 10 minutes). Add 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic acid (TFA) for acidic compounds.

  • Causality: Enantiomers often have secondary, non-chiral interactions with the underlying silica support of the CSP. Additives act as masking agents, saturating these active silanol sites to prevent peak tailing and irreversible adsorption[3].

Step 4: Isocratic Optimization

  • Action: Once a "hit" (partial or full separation) is identified, transfer the gradient method to isocratic conditions, typically using a modifier concentration 15-20% lower than the composition at which the compound eluted during the gradient[4].

  • Causality: Isocratic elution provides the stable baseline and consistent molecular environment required to maximize the subtle energy differences (ΔΔG) between the transient diastereomeric complexes, yielding higher resolution (Rs > 1.5).

Module 2: SFC Troubleshooting & FAQs

SFC utilizes supercritical CO₂ combined with polar organic modifiers. Because supercritical fluids have higher diffusivity and lower viscosity than liquids, SFC provides 3- to 8-fold faster separations with significantly lower pressure drops than normal-phase HPLC[1][5].

Q1: Why is my SFC baseline extremely noisy during chiral method development, resembling pressure fluctuations? A1:

  • Causality: This is a classic symptom of incomplete mixing between the supercritical CO₂ and the polar organic modifier (e.g., methanol). When mixing is inadequate, globules of immiscible solvent pass through the detector, creating optical noise that mimics bubbles or pressure spikes.

  • Solution: Ensure your system's dynamic mixer is functioning correctly. Flush the detectors and check gradient blank runs to verify that the baseline noise is eliminated before injecting real samples.

Q2: I achieved excellent separation on a chiral column yesterday, but after switching to a new batch of the same column today, the resolution dropped. Why? A2:

  • Causality: You are likely experiencing an "additive memory effect." Basic or acidic modifiers (like DEA or TFA) used in previous runs can strongly adsorb onto the chiral stationary phase. This alters the topography and retention mechanism of the column. This memory effect can persist for thousands of column volumes, making the assay inherently unstable if the column is not effectively reset[6].

  • Solution: Dedicate specific columns to specific additive types (e.g., one column strictly for basic additives, one for acidic). Never mix additive types on the same chiral column.

Q3: How does adjusting the backpressure regulator (BPR) affect my chiral SFC separation? A3:

  • Causality: In SFC, pressure dictates the density of the supercritical CO₂. Increasing the BPR pressure increases fluid density, which enhances its solvating power. This typically decreases retention times but may reduce the subtle chiral recognition interactions.

  • Solution: If enantiomers co-elute, try decreasing the pressure (while keeping it above the critical point, ~80-100 bar) to reduce solvating power and increase the interaction time with the CSP[5].

Module 3: HPLC Troubleshooting & FAQs

Q1: When should I use Polar Organic Mode (POM) instead of Normal Phase (NP) for chiral HPLC? A1:

  • Causality: Normal Phase (e.g., Hexane/IPA) is traditional but suffers from poor analyte solubility and incompatibility with Mass Spectrometry (MS). POM utilizes 100% polar organic solvents (like Methanol or Acetonitrile) with volatile additives (e.g., ammonium acetate). This dramatically increases the solubility of polar compounds, increases preparative throughput, provides quieter baselines, and is entirely MS-friendly.

Q2: I am using a Cyclodextrin-based column in Reversed-Phase HPLC, but I see no separation. What is the mechanism, and how do I fix it? A2:

  • Causality: Cyclodextrin columns rely on "inclusion complexing." The analyte must physically fit inside the hydrophobic cyclodextrin cavity, requiring three points of interaction for chiral discrimination. If your mobile phase has too high an organic concentration, the organic solvent molecules will outcompete the analyte for the cavity.

  • Solution: Decrease the organic modifier (Methanol or Acetonitrile) and increase the aqueous portion. This forces the hydrophobic portion of your analyte into the cyclodextrin bucket, initiating the chiral recognition process.

Q3: My acidic enantiomers (e.g., 4-Hydroxypipecolic acid) show severe peak fronting and poor resolution. How do I correct this? A3:

  • Causality: Peak fronting for acidic compounds in RP or POM is usually caused by an inappropriate mobile phase pH. If the pH is near the pKa of the analyte, it exists in a mixed ionization state, leading to split peaks or fronting[3].

  • Solution: Buffer the mobile phase at least 2 pH units below the pKa of the carboxylic acid group (e.g., using 0.1% Formic Acid). This ensures the analyte is fully protonated and neutral, allowing for uniform interaction with the CSP.

Data Presentation: Chiral Stationary Phase (CSP) Selection Matrix

To streamline your column selection process, use the following matrix detailing the mechanisms and compatibilities of major CSPs[2][4].

CSP TypeChiral Recognition MechanismCompatible ModesTypical SolventsBest Applied For
Coated Polysaccharide (Amylose/Cellulose)Hydrogen bonding, π−π interactions, dipole stackingNP, POM, SFCHexane/IPA, CO₂/MeOHBroad range of standard pharmaceutical racemates.
Immobilized Polysaccharide Same as coated, but chemically bonded to silica matrixNP, RP, POM, SFCBroad (incl. THF, DCM, MTBE, DMSO)Samples requiring strong solvents for solubility; Preparative scale.
Cyclodextrin Inclusion complexing (hydrophobic cavity fit), surface interactionsRP, POMWater/MeOH, Water/ACNPositional isomers, highly polar compounds, underivatized analytes.
Macrocyclic Glycopeptide H-bonding, ionic interactions, steric exclusionRP, POM, NPWater/MeOH, ACN/MeOHAmino acids, polar basic/acidic compounds, LC-MS applications.

References

  • Waters Corporation. "Multi-Channel SFC System for Fast Chiral Method Development and Optimization." Waters.com.
  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex.com.
  • Berger, T. A., et al. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." ResearchGate.
  • YMC Europe. "CHIRAL LC & SFC METHOD DEVELOPMENT." YMC.eu.
  • Sigma-Aldrich. "Chiral Chromatography Frequently Asked Questions." Sigmaaldrich.com.
  • BenchChem. "Technical Support Center: Enhancing the Resolution of 4-Hydroxypipecolic Acid Enantiomers on Chiral Columns." Benchchem.com.
  • Chromatography Today. "Trouble with chiral separations." Chromatographytoday.com.

Sources

Validation & Comparative

NMR spectroscopy for determining enantiomeric purity of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric purity—expressed as enantiomeric excess ( ee )—is a critical quality control checkpoint in asymmetric synthesis and drug development. While chiral High-Performance Liquid Chromatography (HPLC) is often the default analytical choice, it requires extensive, empirical method development for each new molecule.

As a Senior Application Scientist, I frequently recommend Nuclear Magnetic Resonance (NMR) spectroscopy as a rapid, highly quantitative, and mechanistically predictable alternative. However, because enantiomers are isochronous (they possess identical magnetic environments in an achiral space), we must introduce a chiral auxiliary to break this symmetry and form diastereomeric states.

This guide objectively compares the three primary NMR-based methodologies for chiral alcohols: Chiral Derivatizing Agents (CDAs) , Chiral Solvating Agents (CSAs) , and Chiral Lanthanide Shift Reagents (CLSRs) . By understanding the causality behind these molecular interactions, researchers can select the optimal method and execute self-validating experimental protocols.

Mechanistic Comparison of NMR Chiral Auxiliaries

To accurately quantify ee , the chosen chiral auxiliary must induce a measurable chemical shift difference ( Δδ ) between the two enantiomers. The mechanism by which this diastereomeric environment is created dictates the method's reliability, sample recovery, and potential pitfalls [1].

A. Chiral Derivatizing Agents (CDAs): The Covalent Standard

CDAs, most notably Mosher’s acid chloride (MTPA-Cl), react covalently with the chiral alcohol to form stable diastereomeric esters [2].

  • The Causality of Signal Resolution: The MTPA ester adopts a rigid conformation in solution. The phenyl ring of the Mosher's moiety exerts a strong magnetic anisotropic shielding effect. Depending on the absolute configuration of the alcohol, this phenyl ring will spatially shield specific protons on the alcohol backbone, shifting their resonance upfield. The difference in spatial arrangement between the (R,R) and (S,R) diastereomers generates a distinct Δδ .

  • The Pitfall (Kinetic Resolution): Because (R) and (S) enantiomers may react at different rates with the chiral acyl chloride, an incomplete reaction will artificially inflate the concentration of the faster-reacting enantiomer.

B. Chiral Solvating Agents (CSAs): The Non-Destructive Approach

CSAs (e.g., Pirkle’s alcohol, cyclodextrins) form non-covalent, transient supramolecular complexes with the analyte via hydrogen bonding, dipole-dipole interactions, and π−π stacking [3].

  • The Causality of Signal Resolution: The complexation is in rapid equilibrium on the NMR timescale. The observed chemical shift is a time-averaged signal of the free and bound states. Because the binding constants ( KR​ vs. KS​ ) and the intrinsic magnetic environments of the transient diastereomeric complexes differ, the signals split ( ΔΔδ ).

  • The Pitfall (Equilibrium Dependency): The magnitude of ΔΔδ is highly sensitive to concentration, solvent polarity, and temperature.

C. Chiral Lanthanide Shift Reagents (CLSRs): The Paramagnetic Amplifier

CLSRs, such as Eu(hfc) 3​ , utilize a paramagnetic europium center coordinated to chiral camphor-derived ligands [4].

  • The Causality of Signal Resolution: The chiral alcohol coordinates to the europium ion, which acts as a Lewis acid. The paramagnetic center induces massive pseudo-contact shifts, spreading the NMR spectrum over a wide ppm range. The chiral ligands on the europium create an asymmetric coordination sphere, resulting in vastly different induced shifts for each enantiomer.

  • The Pitfall (Relaxation Broadening): Paramagnetic metals shorten the transverse relaxation time ( T2​ ), leading to significant line broadening, which can obscure fine J -coupling and complicate integration.

Decision Matrix & Workflow

Workflow A Chiral Alcohol Analyte B Sample Recovery Required? A->B C CDA (Mosher's) High Δδ, Destructive B->C No D Steric Hindrance or Weak Binding? B->D Yes E CSA (e.g., Pirkle's) Non-destructive D->E Low F CLSR (e.g., Eu(hfc)3) Paramagnetic Shift D->F High

Decision matrix for selecting the optimal NMR chiral analysis method.

Quantitative Performance Comparison

The following table summarizes the operational metrics and typical performance data for each method, drawn from standardized analytical benchmarks [5].

MetricCDA (Mosher's Ester)CSA (Pirkle's Alcohol)CLSR (Eu(hfc) 3​ )
Interaction Type Covalent BondNon-Covalent (H-bond, π−π )Coordination (Lewis Acid-Base)
Typical Δδ (ppm) 0.05 – 0.200.02 – 0.100.50 – 2.00+
Sample Recovery No (Destructive)Yes (via Chromatography)Yes (via Extraction)
Analysis Time 2 – 4 hours (Reaction required)< 10 minutes (Direct mixing)< 10 minutes (Direct mixing)
Solvent Requirement CDCl 3​ , Pyridine- d5​ Non-polar (CDCl 3​ , C 6​ D 6​ )Strictly Anhydrous (CDCl 3​ )
Primary Risk Factor Kinetic ResolutionSignal OverlapParamagnetic Line Broadening

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, an analytical protocol cannot simply be a list of steps; it must contain internal checkpoints to validate the data it produces.

Protocol A: Mosher’s Ester Derivatization (CDA)

Objective: Form diastereomeric esters without falling victim to kinetic resolution.

  • Preparation: Dissolve 5.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl 3​ in an NMR tube.

  • Catalyst Addition: Add 2.0 equivalents of anhydrous pyridine- d5​ and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, drastically accelerating the reaction to ensure complete conversion.

  • Derivatization: Add 3.0 equivalents of (R)−(−) -MTPA-Cl.

  • Self-Validation Checkpoint (Critical): Acquire a 1 H NMR spectrum after 30 minutes. Monitor the carbinyl proton of the starting alcohol. The reaction must be driven to 100% completion. If any starting material remains, the integration of the diastereomeric products is invalid due to potential kinetic resolution. Add more MTPA-Cl if necessary.

  • Data Acquisition: Once 100% conversion is confirmed, integrate the distinct methoxy peaks (~3.5 ppm) or the trifluoromethyl peaks in the 19 F NMR spectrum to calculate ee .

Mechanism R1 Racemic Alcohol C Diastereomeric Esters R1->C R2 (R)-MTPA-Cl Reagent R2->C Covalent Bonding S Anisotropic Shielding C->S Conformation Lock O Resolved NMR Signals (Δδ) S->O Magnetic Environment

Mechanistic pathway of Mosher's ester derivatization and signal resolution.

Protocol B: In-Situ CSA Complexation

Objective: Maximize ΔΔδ by pushing the transient equilibrium toward the complexed state.

  • Baseline Scan: Dissolve 5.0 mg of the chiral alcohol in 0.6 mL of anhydrous CDCl 3​ (non-polar solvents strengthen H-bonding). Acquire a baseline 1 H NMR spectrum.

  • Titration: Add the CSA (e.g., (R)−(−) -1-(9-Anthryl)-2,2,2-trifluoroethanol) in 0.5 molar equivalent increments.

  • Self-Validation Checkpoint (Saturation): After each addition, measure the ΔΔδ of the target protons. The shift difference will initially increase as the equilibrium shifts toward the bound complex. Stop adding CSA when the ΔΔδ plateaus. Causality: Measuring at the plateau ensures that minor concentration errors between samples do not affect the reproducibility of the chemical shift splitting.

  • Data Acquisition: Integrate the baseline-resolved peaks to determine the enantiomeric ratio.

Conclusion

For routine analysis where sample recovery is not a concern, CDAs (Mosher's method) remain the gold standard due to their large chemical shift dispersion and the ability to utilize 19 F NMR, which provides a clean spectral window free of background proton interference. However, if the molecule is highly sterically hindered or sample preservation is paramount, CSAs offer an elegant, non-destructive alternative, provided the solvent environment is carefully controlled to maximize supramolecular binding.

References

  • BenchChem. "A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols." BenchChem Technical Guides.
  • Grokipedia. "Mosher's acid." Chemical Reagents Database.
  • Yang, L., et al. "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." ACS Central Science, 2016.
  • McCreary, M.D., et al. "The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents." Journal of the American Chemical Society, Harvard University Whitesides Research Group, 1974.
  • Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews, 1991.

Comparative Guide: Catalytic Strategies for the Enantioselective Synthesis of 1-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-1-ol (fenipentol) is a high-value chiral carbinol utilized both as a therapeutic agent for stimulating exocrine pancreatic secretion[1] and as a versatile chiral building block in drug development. The synthesis of its enantiopure forms—(R)- and (S)-1-phenylpentan-1-ol—requires precise stereocontrol. As a Senior Application Scientist, I have structured this guide to critically evaluate the three most viable catalytic pathways for its synthesis: Transition-Metal Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Ketoreduction, and Chiral Ligand-Mediated Organometallic Addition.

This guide dissects the causality behind catalyst selection, provides comparative performance metrics, and outlines self-validating experimental protocols designed for immediate laboratory implementation.

Strategic Catalyst Selection & Mechanistic Pathways

The synthesis of 1-phenylpentan-1-ol fundamentally depends on the starting material and the desired mechanism of chirality transfer.

1.1 Transition-Metal Asymmetric Transfer Hydrogenation (ATH) For scalable, industrial-level synthesis, the reduction of 1-phenylpentan-1-one (valerophenone) via ATH is the gold standard[2]. Catalysts such as RuCl(p-cymene)[(R,R)-TsDPEN] or Iridium-based complexes with chiral phosphine-oxazoline ligands operate via an outer-sphere mechanism. The causality here is driven by the rigid chiral spatial environment of the ligand, which dictates the facial-selective transfer of a hydride from a donor (like formic acid or isopropanol) to the prochiral ketone[3].

1.2 Biocatalytic Ketoreduction When extreme enantiopurity (>99% ee) and green chemistry metrics are paramount, biocatalysis is preferred. Alcohol dehydrogenases (ADHs, e.g., EC 1.1.1.184)[4] or whole-cell systems like the unconventional yeast Ogataea glucozyma[5] reduce valerophenone with exquisite precision. Interestingly, plant-based biocatalysts like Phaseolus vulgaris (Rajma seeds) exhibit anti-Prelog specificity, affording the (R)-enantiomer, whereas most fungal ADHs follow Prelog's rule to yield the (S)-enantiomer[6].

1.3 Organometallic C-C Bond Formation Alternatively, 1-phenylpentan-1-ol can be constructed by forming the C-C bond directly via the enantioselective addition of di-n-butylzinc to benzaldehyde[7]. This requires chiral β-amino alcohol catalysts (often anchored on nanoparticles for recovery)[8]. The amino alcohol coordinates with the dialkylzinc, breaking its unreactive linear geometry, increasing the nucleophilicity of the alkyl group, and shielding one face of the aldehyde.

SynthesisRoutes Target 1-Phenylpentan-1-ol (Chiral Target) Sub1 Valerophenone (1-phenylpentan-1-one) Cat1 Transition Metal ATH (Ru-TsDPEN / Ir-complexes) Sub1->Cat1 Hydride Donor (HCOOH) Cat2 Biocatalysis (ADHs / Whole Cells) Sub1->Cat2 NAD(P)H Cofactor Sub2 Benzaldehyde + Di-n-butylzinc Cat3 Chiral β-Amino Alcohols (Organometallic Addition) Sub2->Cat3 C-C Bond Formation Cat1->Target High Yield, Scalable Cat2->Target High ee, Aqueous Media Cat3->Target Modest ee, Anhydrous

Caption: Logical workflow of catalytic strategies for 1-phenylpentan-1-ol synthesis.

Comparative Performance Data

The following table synthesizes quantitative experimental data across the three primary catalytic methodologies.

Catalyst SystemSubstrateReaction TypeYield (%)Enantiomeric Excess (ee %)Key Reaction Conditions
RuCl(p-cymene)[(R,R)-TsDPEN] ValerophenoneAsymmetric Transfer Hydrogenation>95%96-98% (R)HCOOH/Et₃N (5:2), 25°C, 12h
Ogataea glucozyma (Whole Cell) ValerophenoneBiocatalytic Ketoreduction85-90%>99% (S)Aqueous buffer (pH 7.0), Glucose, 30°C
Phaseolus vulgaris (Rajma Seeds) ValerophenoneBiocatalytic Ketoreduction70-80%85-90% (R)Aqueous medium, 30°C, 48h
β-Amino Alcohol on Fe₃O₄ NPs Benzaldehyde + Di-n-butylzincOrganometallic Addition75-85%80-92% (S)Toluene, 0°C to RT, Argon

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating in-process controls and defined causality for critical steps.

Protocol A: Transition-Metal ATH of Valerophenone

Causality Focus: Oxygen irreversibly poisons the active 16-electron ruthenium-hydride intermediate. Strict degassing is mandatory. The azeotropic mixture of formic acid and triethylamine serves as both the solvent and the irreversible hydride donor (driving the equilibrium forward via CO₂ evolution).

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve valerophenone (1.0 mmol) in 2.0 mL of anhydrous, degassed CH₂Cl₂.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 1 mol%). Stir for 5 minutes.

  • Hydride Transfer: Introduce 1.0 mL of a pre-degassed formic acid/triethylamine (5:2 azeotrope) mixture dropwise at 0°C.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active ketone spot (R_f ~0.6) and appearance of the alcohol spot (R_f ~0.3) validates progression.

  • Workup & Analysis: Quench with water, extract with CH₂Cl₂, and concentrate. Validate conversion via ¹H-NMR (look for the characteristic methine proton multiplet at ~4.6 ppm). Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Protocol B: Whole-Cell Biocatalysis using Ogataea glucozyma

Causality Focus: Whole cells are utilized instead of isolated enzymes to bypass the prohibitive cost of external NAD(P)H supplementation[9]. The addition of glucose fuels the cell's native pentose phosphate pathway, continuously regenerating the intracellular NAD(P)H required by the ketoreductase[5].

Biocatalysis Ketone Valerophenone ADH Ketoreductase (Intracellular) Ketone->ADH Alcohol (S)-1-Phenylpentan-1-ol ADH->Alcohol NAD NAD(P)+ ADH->NAD NADH NAD(P)H + H+ NADH->ADH CoSub Glucose NAD->CoSub Cellular Metabolism CoSub->NADH CoProd Gluconolactone CoSub->CoProd

Caption: Biocatalytic ketoreduction cycle with in vivo NAD(P)H cofactor regeneration.

  • Cell Cultivation: Grow O. glucozyma CBS 5766 in YPD medium at 28°C for 48h. Harvest cells via centrifugation (4000 rpm, 10 min) and wash with phosphate buffer (100 mM, pH 7.0).

  • Biotransformation: Resuspend 2.0 g (wet weight) of cells in 20 mL of phosphate buffer. Add glucose (100 mM) to initiate cofactor regeneration.

  • Substrate Addition: Add valerophenone (50 mM) dissolved in 5% (v/v) DMSO to aid aqueous solubility. Incubate at 30°C and 200 rpm.

  • Validation (In-Process): Extract 100 µL aliquots every 4 hours, extract with ethyl acetate, and analyze via GC-FID to validate the conversion rate.

  • Isolation: Centrifuge to remove biomass, extract the supernatant with ethyl acetate, dry over Na₂SO₄, and evaporate to yield (S)-1-phenylpentan-1-ol.

Protocol C: Enantioselective Organozinc Addition to Benzaldehyde

Causality Focus: The reaction must be kept at 0°C initially to suppress the uncatalyzed, background addition of di-n-butylzinc, which would yield a racemic mixture[7]. The chiral β-amino alcohol accelerates the stereoselective pathway, allowing it to outcompete the racemic background reaction[8].

  • Preparation: In a rigorously flame-dried Schlenk tube under argon, add the chiral β-amino alcohol catalyst (10 mol%) and anhydrous toluene (3.0 mL).

  • Reagent Addition: Add benzaldehyde (1.0 mmol). Cool the system to 0°C using an ice bath.

  • Organozinc Introduction: Slowly add di-n-butylzinc (1.0 M in hexane, 2.0 mmol) dropwise over 15 minutes. The slow addition prevents localized heating that could trigger the racemic background reaction.

  • Validation (In-Process): Allow the reaction to warm to room temperature over 12 hours. Quench a 50 µL micro-aliquot with 1M HCl, extract with ether, and run GC-MS to validate the disappearance of the benzaldehyde peak.

  • Workup: Quench the bulk reaction strictly with saturated aqueous NH₄Cl (to safely hydrolyze unreacted organozinc). Extract with diethyl ether, wash with brine, and purify via flash chromatography.

References

  • BRENDA Enzyme Database - Information on EC 1.1.1.184 - carbonyl reductase (NADPH). Source: BRENDA.[Link]

  • Biocatalysis with Unconventional Yeasts . Source: MDPI Catalysts.[Link]

  • Biocatalysis using Rajma - a green process for the synthesis of chiral carbinols . Source: Chemical and Biochemical Engineering Quarterly. [Link]

  • Chemoselective and Divergent Synthesis of Chlorohydrins and Oxaheterocycles via Ir-Catalyzed Asymmetric Hydrogenation . Source: Organic Letters (ACS Publications).[Link]

  • Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to aromatic aldehydes . Source: RSC Advances.[Link]

  • Fenipentol (1-phenylpentan-1-ol) Product Information & Biological Activity . Source: Selleck Chemicals.[Link]

Sources

De Novo Absolute Configuration Assignment of (1R)-1-Phenylpentan-1-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Flexible Chiral Alcohols

The unambiguous determination of absolute configuration is a critical regulatory and scientific requirement in asymmetric synthesis and drug development[1]. (1R)-1-phenylpentan-1-ol is a secondary carbinol featuring a highly flexible aliphatic butyl chain and a rigid phenyl ring. Because it lacks heavy atoms and is a liquid at room temperature, traditional single-crystal X-ray crystallography is notoriously difficult without complex derivatization[2].

To definitively validate the (1R) configuration, researchers must rely on advanced spectroscopic and chromatographic techniques. This guide objectively compares the three most robust methodologies: Vibrational Circular Dichroism (VCD) , Advanced Mosher’s Ester NMR Analysis , and Chiral High-Performance Liquid Chromatography (HPLC) .

Method 1: Vibrational Circular Dichroism (VCD) Coupled with DFT

VCD has emerged as the premier non-destructive technique for determining absolute configuration directly in the solution phase[2][3].

VCD_Workflow A Isolate Target Molecule (1R)-1-phenylpentan-1-ol B Experimental VCD/IR Measurement A->B C DFT Conformational Search & Optimization A->C In silico model E Overlay & Compare (Exp vs. Calc) B->E D Compute VCD/IR Spectra for (1R) C->D D->E F Absolute Configuration Validated E->F High Confidence Match

VCD and DFT computational workflow for absolute configuration assignment.

Mechanistic Causality

VCD measures the differential absorption of left versus right circularly polarized infrared light during vibrational transitions[1][3]. Because (1R)-1-phenylpentan-1-ol is chiral, its vibrational transition dipole moments and magnetic dipole moments interact asymmetrically with circularly polarized light, yielding a spectrum rich in positive and negative bands[4][5]. By simulating the (1R) enantiomer using Density Functional Theory (DFT) and comparing it to the experimental data, the absolute configuration is assigned without the need for physical reference standards[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified 1-phenylpentan-1-ol in 150 μL of a non-chiral, IR-transparent solvent (e.g., CDCl₃)[3].

  • Data Acquisition: Load the sample into a BaF₂ cell. Acquire simultaneous IR and VCD spectra using a VCD spectrometer (typically 1–4 hours of scanning to achieve a high signal-to-noise ratio)[1][2].

  • Computational Modeling: Perform a conformational search of (1R)-1-phenylpentan-1-ol using molecular mechanics.

  • DFT Optimization: Optimize the lowest-energy conformers and calculate their vibrational frequencies and rotational strengths using a robust functional and basis set (e.g., B3LYP/6-311G(d,p))[3][4].

  • Spectral Simulation: Broaden the calculated dipole and rotational strengths using Lorentzian band shapes and Boltzmann-average the spectra based on conformer populations[4].

Self-Validation Checkpoint

The IR Match Rule: The calculated IR spectrum must closely match the experimental IR spectrum before any VCD comparison is made. If the IR spectra deviate significantly, the DFT conformational ensemble is incorrect, and the VCD assignment is invalid.

Method 2: Advanced Mosher’s Ester NMR Analysis

When computational resources are unavailable, the Advanced Mosher's method remains the gold standard for secondary carbinols[6][7].

Mosher_Workflow A Unknown Enantiomer 1-phenylpentan-1-ol B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F 1H NMR Acquisition & Peak Assignment D->F E->F G Calculate Δδ(S-R) & Apply Spatial Model F->G

Advanced Mosher's ester derivatization and NMR analysis workflow.

Mechanistic Causality

This method relies on forming diastereomeric esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[6][8]. In solution, the MTPA ester adopts a preferred conformation where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group of the MTPA moiety exerts a strong anisotropic shielding effect on the protons situated directly beneath it, shifting their NMR signals upfield[9][10]. By calculating the chemical shift difference (Δδ = δS - δR), the spatial arrangement of the butyl and phenyl groups around the stereocenter is revealed[7][9].

Step-by-Step Protocol
  • Derivatization: Divide the 1-phenylpentan-1-ol sample into two equal aliquots (approx. 2–5 mg each)[2].

  • Esterification: React one aliquot with (R)-MTPA-Cl (yielding the S-ester) and the other with (S)-MTPA-Cl (yielding the R-ester) in the presence of DCC/DMAP or pyridine[9][10].

  • NMR Acquisition: Acquire high-resolution ¹H NMR, COSY, and HSQC spectra for both crude diastereomeric esters[9].

  • Data Tabulation: Unambiguously assign the protons of the butyl chain and the phenyl ring. Calculate the Δδ(S-R) values for all assigned protons[6][9].

  • Configuration Assignment: Map the positive and negative Δδ values onto the standard Mosher model to deduce the (1R) configuration[8][10].

Self-Validation Checkpoint

The Consistent Sign Rule: The Δδ values must be consistently positive on one side of the molecule (e.g., the butyl chain) and consistently negative on the other (the phenyl ring)[9][10]. Erratic or conflicting signs indicate conformational flexibility overriding the MTPA shielding effect, invalidating the model[10].

Method 3: Chiral Chromatography (HPLC) with Standards

For high-throughput environments or when an authentic reference standard is already available, chiral HPLC provides rapid empirical validation[11].

HPLC_Workflow A Racemic Standard 1-phenylpentan-1-ol B Chiral HPLC Method Development A->B C Baseline Separation of (R) and (S) B->C E Co-injection / Retention Time Match C->E D Target Sample (1R)-1-phenylpentan-1-ol D->E F Configuration & ee% Confirmed E->F

Chiral HPLC validation using reference standards and retention time matching.

Mechanistic Causality

Separation occurs due to transient, diastereomeric interactions (such as hydrogen bonding, π-π interactions, and steric inclusion) between the enantiomers of 1-phenylpentan-1-ol and the chiral stationary phase (typically derivatized amylose or cellulose)[11]. The (1R) and (1S) enantiomers form complexes of differing stabilities, leading to distinct retention times.

Step-by-Step Protocol
  • Method Development: Inject racemic 1-phenylpentan-1-ol onto a chiral column (e.g., Chiralcel OD-H). Optimize the mobile phase (e.g., Hexane/Isopropanol) until baseline resolution (Rs > 1.5) is achieved[11].

  • Standard Calibration: Inject an authentic, certified standard of (1R)-1-phenylpentan-1-ol to establish the exact retention time of the target enantiomer.

  • Sample Analysis: Inject the synthesized unknown sample.

  • Co-injection: Perform a co-injection of the sample spiked with the authentic standard to confirm peak overlap without broadening.

Self-Validation Checkpoint

The Racemate Baseline Rule: The method is only valid if the initial racemate injection proves a 50:50 integration ratio with complete baseline separation. Furthermore, the co-injection must not show peak splitting, which would indicate a false positive match.

Quantitative Performance Comparison

Analytical ParameterVibrational Circular Dichroism (VCD)Mosher’s Ester (NMR)Chiral HPLC
Sample Requirement 5–10 mg (Recoverable)[2]1–5 mg (Consumed)[2]< 1 mg (Recoverable)
Measurement Time 1–4 hours (+ computing time)[2]4–6 hours (active effort)[6][8]15–30 minutes
Need for Derivatization No[3]Yes (Requires MTPA-Cl)[9][10]No
Need for Reference Std No (De novo assignment)[3]No (De novo assignment)Yes (Mandatory)
Confidence Level Extremely High (if IR matches)[2]High (if signs are consistent)[2]Absolute (if std is pure)
Key Limitation Requires DFT expertise[2]Steric hindrance can skew data[2]Cannot assign de novo

Conclusion & Strategic Recommendations

For the absolute configuration assignment of (1R)-1-phenylpentan-1-ol:

  • Opt for VCD if you require a de novo assignment, wish to recover your sample intact, and have access to computational chemistry tools. It is the most robust modern method for flexible molecules in solution[1][3].

  • Opt for Mosher's Ester Analysis if you lack a VCD spectrometer but have access to high-field NMR and derivatizing agents. It is highly reliable provided the spatial model rules are strictly followed[6][8].

  • Opt for Chiral HPLC only if you already possess a validated (1R) reference standard and need to rapidly determine the enantiomeric excess (ee%) of subsequent synthetic batches[11].

Sources

Performance comparison of chemocatalysts versus biocatalysts for ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the enantioselective reduction of ketones to chiral alcohols is a critical transformation. The choice of catalyst is paramount, dictating not only the stereochemical outcome but also the overall efficiency, scalability, and environmental impact of the synthesis. This guide provides an in-depth, objective comparison of the two primary catalytic modalities: traditional chemocatalysis and the increasingly prevalent biocatalysis.

This analysis moves beyond a simple list of pros and cons, delving into the mechanistic underpinnings, practical considerations, and supporting experimental data that inform catalyst selection. By understanding the causality behind experimental choices, researchers can make more informed decisions to accelerate their synthetic endeavors.

At a Glance: Key Performance Metrics

The following table summarizes the performance of representative chemocatalytic and biocatalytic systems for the enantioselective reduction of a model substrate, acetophenone. This data, compiled from various literature sources, highlights the distinct advantages and limitations of each approach.

MethodCatalyst/EnzymeKetone SubstrateYield (%)ee (%)TONConditions
Chemocatalysis
Noyori Hydrogenation(S)-BINAP-RuCl₂-(S,S)-DPENAcetophenone>9999 (R)up to 100,000H₂ (1-100 atm), base (e.g., t-BuOK), 2-propanol, rt
CBS Reduction(S)-CBS CatalystAcetophenone>9996 (R)-BH₃·THF, THF, -30 °C to rt
Biocatalysis
Enzymatic ReductionKetoreductase (KRED)Acetophenone>99>99.9 (S) or (R)-NAD(P)H, cofactor regeneration system (e.g., GDH/glucose or IPA), buffer, rt

The Chemocatalytic Approach: Power and Versatility

Chemocatalysis, particularly through transition metal-catalyzed hydrogenations and borane-mediated reductions, has been a cornerstone of asymmetric synthesis for decades. These methods offer broad substrate scope and high turnover numbers, making them attractive for large-scale industrial processes.

Noyori's Asymmetric Hydrogenation: A Workhorse of Industry

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral phosphine ligands (e.g., BINAP) and a diamine. It is renowned for its high efficiency and enantioselectivity in the reduction of a wide array of ketones.[1]

Mechanism of Action: The catalytic cycle of Noyori's asymmetric hydrogenation involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group. This "metal-ligand bifunctional catalysis" is key to its high efficiency.[2][3]

Noyori_Hydrogenation cluster_0 Catalytic Cycle Ru_cat [RuH(diamine)(diphosphine)]+ Intermediate [RuH(diamine)(diphosphine)(R(CO)R')]+ Ru_cat->Intermediate Ketone coordination Ketone R(CO)R' TS Transition State Intermediate->TS Hydride transfer Product_complex [Ru(OCHR'R)(diamine)(diphosphine)]+ TS->Product_complex Product_complex->Ru_cat Product release & H₂ coordination Product RCH(OH)R' Product_complex->Product Product H2 H₂

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction: A Stoichiometric Alternative

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF) to the ketone.[4][5] This method is particularly valuable for its predictable stereochemical outcome and its efficacy with a broad range of ketones.

Mechanism of Action: The oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a conformation that minimizes steric interactions, leading to a highly enantioselective hydride transfer.[6]

CBS_Reduction cluster_0 Catalytic Cycle CBS_cat Chiral Oxazaborolidine Activated_complex CBS-BH₃ Complex CBS_cat->Activated_complex + BH₃ Borane BH₃ Ternary_complex [CBS-BH₃-Ketone] Complex Activated_complex->Ternary_complex + Ketone Ketone R(CO)R' TS Transition State Ternary_complex->TS Intramolecular Hydride Transfer Product_complex Product-Borane Complex TS->Product_complex Product_complex->CBS_cat Catalyst Regeneration Product Chiral Alcohol Product_complex->Product

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

The Biocatalytic Revolution: Precision and Sustainability

Biocatalysis, primarily through the use of ketoreductases (KREDs), has emerged as a powerful and green alternative to traditional chemocatalysis.[7][8] These enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media.[9][10]

Ketoreductases (KREDs): Nature's Chiral Architects

KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantiomeric excess.[11][12] Modern protein engineering techniques have vastly expanded the substrate scope and robustness of KREDs, making them viable for industrial-scale synthesis.[13]

Mechanism of Action and Cofactor Regeneration: The catalytic cycle of a KRED involves the binding of the NAD(P)H cofactor and the ketone substrate to the enzyme's active site. A hydride is then transferred from the cofactor to the prochiral face of the ketone.[11] A critical aspect of biocatalytic ketone reduction is the regeneration of the expensive NAD(P)H cofactor. This is typically achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose, or by using a sacrificial alcohol like isopropanol, which is oxidized to acetone by the KRED itself.[14]

KRED_Reduction cluster_0 KRED Catalytic Cycle cluster_1 Cofactor Regeneration KRED Ketoreductase (KRED) KRED_NADPH KRED-NAD(P)H KRED->KRED_NADPH + NAD(P)H NADPH NAD(P)H NADPH_reg NAD(P)H NADP NAD(P)⁺ Ketone Ketone Alcohol Chiral Alcohol KRED_NADPH_Ketone KRED-NAD(P)H-Ketone KRED_NADPH->KRED_NADPH_Ketone + Ketone KRED_NADP_Alcohol KRED-NAD(P)⁺-Alcohol KRED_NADPH_Ketone->KRED_NADP_Alcohol Hydride Transfer KRED_NADP KRED-NAD(P)⁺ KRED_NADP_Alcohol->KRED_NADP - Alcohol KRED_NADP->KRED - NAD(P)⁺ NADP_reg NAD(P)⁺ KRED_NADP->NADP_reg NAD(P)⁺ to be regenerated GDH Glucose Dehydrogenase (GDH) GDH_NADP GDH-NAD(P)⁺ GDH->GDH_NADP + NAD(P)⁺ Glucose Glucose Gluconolactone Gluconolactone GDH_NADP_Glucose GDH-NAD(P)⁺-Glucose GDH_NADP->GDH_NADP_Glucose + Glucose GDH_NADPH_Gluco GDH-NAD(P)H-Gluconolactone GDH_NADP_Glucose->GDH_NADPH_Gluco Oxidation GDH_NADPH GDH-NAD(P)H GDH_NADPH_Gluco->GDH_NADPH - Gluconolactone GDH_NADPH->KRED_NADPH Regenerated NAD(P)H GDH_NADPH->GDH - NAD(P)H

Caption: KRED catalytic cycle with cofactor regeneration.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step methodologies for the reduction of acetophenone using both a chemocatalytic and a biocatalytic approach.

Chemocatalytic Reduction of Acetophenone via Noyori Asymmetric Hydrogenation

Materials:

  • Chiral Ru complex (e.g., (R)-BINAP-RuCl₂-(R)-DABN)

  • Acetophenone

  • t-Butoxypotassium (t-BuOK)

  • Isopropanol (anhydrous)

  • Hydrogen gas (H₂)

  • Schlenk flask or autoclave

  • Magnetic stirrer

  • Standard workup and purification reagents and equipment

Procedure:

  • In a Schlenk flask or autoclave under an inert atmosphere, dissolve the chiral Ru complex in anhydrous isopropanol.

  • Add acetophenone to the catalyst solution.

  • Separately, prepare a solution of t-BuOK in isopropanol and add it to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas and quench the reaction.

  • Remove the solvent under reduced pressure.

  • Purify the product, 1-phenylethanol, by column chromatography.[9]

Biocatalytic Reduction of Acetophenone using a Ketoreductase (KRED)

Materials:

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺

  • Acetophenone

  • D-Glucose

  • Tris/HCl buffer (e.g., 50 mM, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard workup and analysis equipment

Procedure:

  • In a reaction vessel, prepare a solution of Tris/HCl buffer.

  • To the buffer, add the KRED, GDH, NADP⁺, and glucose. Stir until all solids are dissolved.

  • Add the acetophenone substrate to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by chiral GC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chiral alcohol product.[9]

Conclusion: Selecting the Optimal Catalyst

The choice between a chemocatalyst and a biocatalyst for ketone reduction is not a matter of one being universally superior to the other. Instead, it is a decision guided by the specific requirements of the synthesis.

Chemocatalysts offer the advantage of a broad substrate scope and high turnover numbers, making them well-suited for a wide range of applications, particularly in large-scale industrial settings where cost and throughput are major drivers.[15] However, they often require harsh reaction conditions (high pressure, anhydrous solvents) and may involve expensive and toxic heavy metals, which can be a concern in pharmaceutical applications.

Biocatalysts , on the other hand, provide unparalleled enantioselectivity under mild, environmentally friendly conditions.[8][16] The increasing availability of engineered KREDs is continually expanding their substrate scope.[17] While the initial cost of enzymes can be higher, their reusability and the elimination of the need for heavy metal catalysts and harsh reaction conditions can lead to more sustainable and ultimately more cost-effective processes, especially in the pharmaceutical industry where product purity is paramount.

Ultimately, the optimal catalyst is the one that best aligns with the project's goals, considering factors such as the desired stereoisomer, substrate compatibility, scalability, cost, and environmental impact. This guide provides the foundational knowledge and practical insights to empower researchers to make that critical decision with confidence.

References

  • Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). (n.d.). WordPress. Retrieved March 17, 2026, from [Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Noyori Hydrogenation. (2022, April 23). YouTube. Retrieved March 17, 2026, from [Link]

  • The Source of Proton in the Noyori–Ikariya Catalytic Cycle. (2022, October 13). ACS Catalysis. Retrieved March 17, 2026, from [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (2022, August 19). Dalton Transactions. Retrieved March 17, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC. Retrieved March 17, 2026, from [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014, February 17). PMC. Retrieved March 17, 2026, from [Link]

  • A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. (2006, August 1). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Comparison of enzymatic reduction of acetophenone (1) to phenylethanol... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Biocatalytic reductions by plant tissue - Green alternative to alcohol production. (2014, July 8). SciELO. Retrieved March 17, 2026, from [Link]

  • Immobilized ketoreductases and process for making and using immobilized ketoreductase. (n.d.). Google Patents.
  • Reduction of ketones 1, 2, and 4–7 with ketoreductases (KRED 228 from... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. (2014, February 17). Organic Process Research & Development. Retrieved March 17, 2026, from [Link]

  • oa Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005, October 1). Johnson Matthey Technology Review. Retrieved March 17, 2026, from [Link]

  • Ketoreductase-mediated stereoselective route to alpha chloroalcohols. (n.d.). Google Patents.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022, June 30). PMC. Retrieved March 17, 2026, from [Link]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. (2020, June 2). Organic Process Research & Development. Retrieved March 17, 2026, from [Link]

  • applications of biocatalysts in reduction reaction. (2022, November 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved March 17, 2026, from [Link]

  • Biocatalysis Versus Chemocatalysis. (2016, April 25). Pharma's Almanac. Retrieved March 17, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (1R)-1-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is imperative to not only guide you through the synthesis and application of novel compounds but also to ensure the safe and environmentally responsible management of all chemicals, including their final disposal. This document provides a detailed, step-by-step protocol for the proper disposal of (1R)-1-phenylpentan-1-ol, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and an understanding of the specific chemical properties of this compound.

Understanding the Hazard Profile of (1R)-1-phenylpentan-1-ol

Before initiating any disposal procedure, a thorough understanding of the hazards associated with (1R)-1-phenylpentan-1-ol is paramount. According to its Safety Data Sheet (SDS), this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

These classifications underscore the necessity of treating (1R)-1-phenylpentan-1-ol as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3]. Improper disposal can lead to significant environmental contamination and potential health risks.

Core Principles of Chemical Waste Management

The disposal of (1R)-1-phenylpentan-1-ol must adhere to the fundamental principles of laboratory chemical waste management. These principles are designed to minimize risk and ensure regulatory compliance.

PrincipleRationale
Segregation Prevents dangerous reactions between incompatible chemicals. (1R)-1-phenylpentan-1-ol, as a flammable alcohol, should be kept separate from strong oxidizing agents, acids, and bases[4].
Labeling Ensures clear identification of the waste, its hazards, and its origin. This is a legal requirement and crucial for safe handling by waste disposal professionals.
Containment Utilizes appropriate, sealed containers to prevent leaks and spills during storage and transport.
Professional Disposal Mandates the use of a licensed and certified hazardous waste disposal company for the final treatment and disposal of the chemical.

Step-by-Step Disposal Protocol for (1R)-1-phenylpentan-1-ol

This protocol provides a direct, actionable workflow for the safe disposal of (1R)-1-phenylpentan-1-ol from the laboratory bench to its final collection point.

Personnel Protective Equipment (PPE) Requirements:

Before handling the waste, ensure you are wearing the following minimum PPE:

  • Safety Goggles (or a face shield)

  • Nitrile Gloves (or other chemically resistant gloves)

  • Laboratory Coat

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste Stream: (1R)-1-phenylpentan-1-ol (Non-halogenated, Flammable Liquid) B Select Appropriate Waste Container: - Chemically compatible (e.g., HDPE) - Securely sealing lid - Proper size (avoid overfilling) A->B C Label Container Clearly: - 'Hazardous Waste' - 'Flammable Liquid' - 'Toxic' - Full Chemical Name: (1R)-1-phenylpentan-1-ol - Accumulation Start Date B->C D Transfer Waste to Container: - Use a funnel - Work in a well-ventilated area or fume hood - Avoid splashing C->D E Securely Close Container: Ensure the lid is tightly sealed to prevent leaks and vapor escape. D->E F Store in Designated Satellite Accumulation Area: - Away from heat, sparks, and open flames - Segregated from incompatible materials (e.g., oxidizers, acids) - In secondary containment E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Maintain Disposal Records: - Manifests - Dates and quantities G->H

Figure 1. Disposal workflow for (1R)-1-phenylpentan-1-ol.

Step 1: Waste Identification and Container Selection

  • Identify the waste stream: (1R)-1-phenylpentan-1-ol is a non-halogenated, flammable organic liquid.

  • Select a suitable waste container: Use a clean, empty, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks. Do not use metal containers if possible, as they can create a spark risk[3].

Step 2: Labeling

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "(1R)-1-phenylpentan-1-ol". Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards: "Flammable Liquid" and "Toxic".

  • Record the accumulation start date (the date the first drop of waste is added to the container).

Step 3: Waste Collection

  • When transferring the waste into the container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use a funnel to prevent spills.

  • Do not fill the container to more than 80% capacity to allow for vapor expansion[5].

  • Securely cap the container immediately after adding the waste.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be away from sources of ignition such as heat, sparks, and open flames[6].

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases[4].

Step 5: Final Disposal

  • Once the container is full or has been in storage for the maximum allowed time (per your institution's guidelines, often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

  • Maintain a record of the waste disposal, including the date of pickup and the name of the disposal company.

Spill and Emergency Procedures

In the event of a spill of (1R)-1-phenylpentan-1-ol, immediate and appropriate action is critical.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, absorbent pads, or sand).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with the spilled chemical's name and "Spill Debris."

    • Dispose of the spill debris as hazardous waste.

  • Large Spills (requiring emergency response):

    • Evacuate the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Notify your institution's emergency response team or EHS department immediately.

    • Provide them with the name of the chemical and the approximate quantity spilled.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of (1R)-1-phenylpentan-1-ol is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, we ensure the protection of ourselves, our colleagues, and the environment. Always consult your institution's specific waste disposal policies and your chemical's SDS for the most accurate and up-to-date information.

References

  • Proper Waste Disposal - Ethanol Impacts. (n.d.). Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]

  • Singapore Statutes Online. (2025, August 9). Environmental Public Health (Toxic Industrial Waste) Regulations. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0535 - 1-PENTANOL. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. Retrieved from [Link]

  • Sinclair, C. J. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. University of York. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Properties, Environmental Fate, and Degradation of Seven Classes of Pollutants | Request PDF. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Sepúlveda, A., et al. (2009, May 9). A review of the environmental fate and effects of hazardous substances released from electrical and electronic equipments during recycling. Environmental Science and Pollution Research, 17(1), 1-29.
  • PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-phenylpentan-1-ol
Reactant of Route 2
(1R)-1-phenylpentan-1-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。